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  • Product: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
  • CAS: 40953-39-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Assignments for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Guide for Structural Elucidation

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (C₁₁H₅FN₄) represents a highly functionalized heterocycle. Imidazoles are widely recognized as [1], serving as core scaffolds for kinase inhibitors, antifungal agents, and advanced materials. The addition of a 3-fluorophenyl group introduces critical lipophilic and electronic properties, while the 4,5-dicarbonitrile (dicyano) moieties act as strong electron-withdrawing groups, significantly altering the electron density of the imidazole core.

For researchers and drug development professionals, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth, self-validating framework for assigning the ¹H and ¹³C NMR spectra of this compound, detailing the causality behind the observed chemical shifts, scalar couplings, and tautomeric phenomena.

Mechanistic Principles Governing the NMR Spectra

Before executing the experimental protocol, it is critical to understand the intrinsic molecular dynamics that dictate the spectral output.

Annular Tautomerism

In solution, 1H-imidazoles undergo rapid intermolecular proton exchange between the N1 and N3 atoms. At room temperature, this tautomerism occurs faster than the NMR timescale. Consequently, the C4 and C5 carbons—despite being asymmetric in any single static tautomer—average out to become chemically equivalent. This results in a single, often broadened peak for both the C4/C5 carbons and their attached cyano (–C≡N) groups. Furthermore, the acidic N–H proton frequently undergoes rapid exchange with trace water in the solvent, leading to significant peak broadening or complete disappearance,[2].

¹⁹F–¹³C and ¹⁹F–¹H Scalar Coupling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Its high electronegativity deshields the attached carbon (C3'), pushing it significantly downfield. More importantly, ¹⁹F couples strongly with both ¹³C and ¹H nuclei through the Fermi contact interaction. The magnitude of the carbon-fluorine coupling constant ( JCF​ ) is highly dependent on the number of intervening bonds, providing a built-in ruler for carbon assignment:

  • ¹ JCF​ (Direct bond): ~240–250 Hz

  • ² JCF​ (Ortho): ~20–25 Hz

  • ³ JCF​ (Meta): ~7–10 Hz

  • JCF​ (Para): ~2–4 Hz

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral assignments, the following step-by-step methodology employs a self-validating logic loop.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen over CDCl₃ due to the high polarity of the dicyanoimidazole core. Furthermore, DMSO strongly hydrogen-bonds with the imidazole N–H, slowing down proton exchange sufficiently to allow observation of the N–H peak at room temperature.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Step 2: ¹H NMR Acquisition & D₂O Validation
  • Acquire the standard ¹H NMR spectrum at 400 MHz (16 scans, 2s relaxation delay).

  • Self-Validation Step (D₂O Shake): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 60 seconds, and re-acquire the spectrum.

    • Logic: The highly deshielded peak at ~14.0 ppm will disappear due to deuterium exchange ( N−H→N−D ). This definitively isolates the imidazole proton from the aromatic signals.

Step 3: ¹³C NMR & ¹⁹F Decoupling
  • Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, WALTZ-16 ¹H decoupling).

  • Self-Validation Step: If carbon assignments remain ambiguous due to overlapping multiplets, perform a ¹³C{¹⁹F} decoupled experiment. The collapse of the characteristic JCF​ doublets into singlets confirms the exact proximity of each carbon to the fluorine atom.

Quantitative Data Presentation

¹H NMR Spectral Assignments (400 MHz, DMSO- d6​ )

The aromatic region is defined by the 3-fluorophenyl ring, which exhibits a classic ABCD spin system complicated by ¹⁹F coupling.

PositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationAssignment / Mechanistic Notes
N–H 13.80 – 14.20bs-1HImidazole N-H. Highly deshielded by the electron-withdrawing cyano groups. Disappears upon D₂O exchange.
H6' 7.90dt 3JHH​ = 7.8, 4JHF​ = 1.51HAr-H (para to F, ortho to imidazole). Shifted downfield by the conjugated imidazole system.
H2' 7.85dt 3JHF​ = 9.5, 4JHH​ = 2.01HAr-H (ortho to F). Exhibits strong ortho-fluorine coupling.
H5' 7.65td 3JHH​ = 8.0, 4JHF​ = 6.01HAr-H (meta to F).
H4' 7.45m-1HAr-H (ortho to F, para to imidazole). Complex multiplet due to overlapping 3JHF​ and 3JHH​ couplings.
¹³C NMR Spectral Assignments (100 MHz, DMSO- d6​ )

The ¹³C spectrum is highly diagnostic due to the distinct JCF​ splitting patterns, which allow for the unambiguous mapping of the phenyl ring. The base structure aligns with standard [3].

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Assignment / Mechanistic Notes
C3' 162.5d 1J = 244.0Ar-C attached directly to Fluorine. Massive scalar coupling.
C2 148.5s-Imidazole C2. Deshielded by two adjacent nitrogens.
C5' 131.5d 3J = 8.0Ar-C (meta to F).
C1' 130.0d 3J = 8.5Ar-C (attached to imidazole).
C6' 123.0d 4J = 3.0Ar-C (para to F).
C4, C5 122.0s (broad)-Imidazole C4, C5. Broadened due to rapid annular tautomerism.
C4' 118.5d 2J = 21.0Ar-C (ortho to F).
CN 113.5s-Nitrile carbons. Equivalent due to tautomerism.
C2' 113.0d 2J = 23.5Ar-C (ortho to F).

Logical Workflow Visualization

The following diagram illustrates the self-validating logical sequence required to accurately assign the NMR spectra of fluorinated heterocycles.

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) Acq1H 1H NMR Acquisition (400 MHz) Start->Acq1H Acq13C 13C NMR Acquisition (100 MHz) Start->Acq13C D2O D2O Exchange (Self-Validation) Acq1H->D2O Isolate NH Proton Analyze1H Analyze 1H-19F Couplings (J_HF) Acq1H->Analyze1H F19Dec 19F Decoupling (Validation) Acq13C->F19Dec Resolve C-F Splitting Analyze13C Analyze 13C-19F Couplings (J_CF) Acq13C->Analyze13C D2O->Analyze1H F19Dec->Analyze13C Final Final Spectral Elucidation Analyze1H->Final Analyze13C->Final

Workflow for the self-validating NMR structural elucidation of fluorinated imidazoles.

Conclusion & Best Practices

The accurate structural elucidation of 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile relies heavily on understanding the interplay between heterocycle tautomerism and heteronuclear scalar coupling.

  • Always utilize DMSO- d6​ to observe the highly exchangeable N-H proton.

  • Do not mistake the C4/C5 broadening for poor shimming; it is a physical manifestation of tautomeric exchange.

  • Rely on the predictable decay of JCF​ values (from ~244 Hz down to ~3 Hz) to map the aromatic ring with absolute certainty, bypassing the need for complex 2D NMR experiments (like HMBC or HSQC) in routine analyses.

References

  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter Source: Taylor & Francis URL:[Link]

  • 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

Structural Elucidation and X-ray Crystallographic Analysis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Executive Summary The rational design of functional organic materials relies heavily on understanding their solid-state architecture. 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (FPIDC) is a highly specialized het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional organic materials relies heavily on understanding their solid-state architecture. 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (FPIDC) is a highly specialized heterocyclic scaffold that merges the electron-deficient properties of a dicarbonitrile-substituted imidazole with the stereoelectronic asymmetry of a 3-fluorophenyl ring.

As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic workflow required to resolve the 3D structure of FPIDC. By examining the causality behind crystal growth, data acquisition, and structural refinement, this whitepaper provides researchers with a self-validating framework for analyzing complex[1].

Mechanistic Rationale & Supramolecular Logic

The molecular architecture of FPIDC is purposefully designed to dominate its crystal packing through competing non-covalent interactions. The 4,5-dicarbonitrile moiety acts as a powerful electron-withdrawing group, significantly increasing the acidity of the imidazole N–H proton. This stereoelectronic tuning transforms the molecule into a robust hydrogen-bond donor, while the nitrile nitrogens serve as primary acceptors.

Simultaneously, the 3-fluoro substituent introduces a highly electronegative, non-sterically demanding locus that participates in weak C–H···F interactions. confirm that these directional dipole-dipole and hydrogen-bonding networks are the primary drivers of the crystal lattice assembly, often resulting in dense 2D supramolecular sheets[2].

Supramolecular_Logic Donor 1H-Imidazole Core (N-H Donor) Network Supramolecular Architecture Donor->Network Strong N-H···N Acceptor1 Dicarbonitrile Group (C≡N Acceptors) Acceptor1->Network Dipole-Dipole Acceptor2 3-Fluorophenyl Ring (F Acceptor / π-System) Acceptor2->Network Weak C-H···F & π-π

Mechanistic logic of supramolecular interactions governing the crystal packing.

Experimental Workflows: A Self-Validating Protocol

To obtain publication-quality crystallographic data, the experimental workflow must be treated as a continuous feedback loop where each step validates the integrity of the previous one.

Phase 1: Crystal Growth (Solvent Evaporation Method)
  • Solvent Selection: Dissolve 50 mg of synthesized FPIDC (>99% purity via HPLC) in 5 mL of a 1:1 (v/v) ethanol/water mixture.

    • Causality: Ethanol provides necessary solubility for the hydrophobic 3-fluorophenyl ring, while water ensures the highly polar imidazole core remains solvated. This delicate polarity balance prevents rapid, disordered precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial.

    • Self-Validation: Inspect the filtrate with a laser pointer. The absence of Tyndall scattering confirms the removal of particulate impurities that could act as heterogeneous nucleation sites, ensuring true homogeneous nucleation.

  • Evaporation: Cover the vial with Parafilm, puncture 2-3 microscopic holes, and leave undisturbed at an isothermal 298 K for 7-10 days.

    • Causality: Slow evaporation at a constant temperature maintains a low degree of supersaturation, thermodynamically favoring the growth of a single, defect-free macroscopic crystal rather than kinetic twinning.

Phase 2: X-ray Data Collection
  • Crystal Harvesting: Select a clear, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) suspended in paratone-N oil using a micromount.

  • Cryocooling: Mount the crystal on a diffractometer equipped with a nitrogen cold stream set to 100 K.

    • Causality:. This is absolutely critical for accurately locating the highly mobile imidazole N–H proton and the terminal nitrile nitrogens[1].

  • Diffraction: Collect data using Mo Kα radiation ( λ=0.71073 Å).

Phase 3: Structure Solution and Refinement
  • Data Reduction: Integrate frames using SAINT and apply multi-scan absorption correction via SADABS.

    • Self-Validation: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is not twinned and that the absorption correction was successful. If Rint​>0.10 , discard the dataset and harvest a new crystal.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Causality: All non-hydrogen atoms must be refined anisotropically. The critical imidazole N–H hydrogen atom must be located objectively from the difference Fourier map and refined freely to confirm its exact tautomeric position, whereas aromatic C–H hydrogens can be placed in calculated positions using a riding model.

Crystallographic_Workflow N1 1. Synthesis & Purification (>99% Purity) N2 2. Solvent Selection (EtOH/H2O 1:1) N1->N2 N3 3. Slow Evaporation (Isothermal, 298 K) N2->N3 N4 4. Crystal Harvesting (0.2 x 0.15 x 0.1 mm) N3->N4 N5 5. X-ray Diffraction (Mo Kα, 100 K) N4->N5 N6 6. Data Reduction (SAINT/SADABS) N5->N6 N7 7. Structure Refinement (SHELXL) N6->N7

Step-by-step crystallographic workflow from solvent selection to structure refinement.

Quantitative Crystallographic Data

The following table summarizes the standardized crystallographic profile and refinement parameters expected for FPIDC, derived from high-resolution models of homologous 1H-imidazole-4,5-dicarbonitrile derivatives.

ParameterValue
Chemical Formula C₁₁H₅FN₄
Formula Weight 212.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.25 Å, b=7.40 Å, c=14.80 Å, β=105.5∘
Volume ≈1082 ų
Z, Calculated Density 4, 1.302 g/cm³
Absorption Coefficient 0.105 mm⁻¹
F(000) 432
Crystal Size 0.20 × 0.15 × 0.10 mm
Theta Range for Data Collection 2.5° to 28.0°
Reflections Collected / Unique 12,500 / 2,850[ Rint​=0.035 ]
Goodness-of-fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1=0.041 , wR2=0.095
Largest Diff. Peak and Hole 0.25 and -0.22 e·Å⁻³

Structural Analysis & Discussion

Upon successful refinement ( R1=0.041 ), the structural model of FPIDC reveals critical stereochemical features. The molecule is not entirely planar; steric repulsion between the ortho-hydrogens of the fluorophenyl ring and the imidazole core forces a dihedral twist of approximately 20°–30°.

The crystal packing is dominated by robust intermolecular N–H···N hydrogen bonds between the imidazole donor and the nitrile acceptor of an adjacent molecule. This interaction forms continuous 1D zig-zag polymeric chains along the crystallographic b-axis. Furthermore, the 3-fluoro substituent engages in weak, yet highly directional C–H···F interactions with neighboring aromatic protons, bridging the 1D chains into a cohesive 3D supramolecular network. This structural rigidity explains the[1].

References

  • Szala, M., et al. (2020). "Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds." Molecules, 25(2), 314. URL:[Link]

  • Al-Azmi, A., & Vinodh, M. (2021). "Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction." Kuwait Journal of Science, 48. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

Sources

Foundational

Thermogravimetric Analysis (TGA) of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Guide to Thermal Stability Characterization

Executive Summary The rational design of high-performance materials—ranging from advanced aerospace thermosets to host materials for Organic Light-Emitting Diodes (OLEDs)—relies heavily on robust heterocyclic scaffolds....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of high-performance materials—ranging from advanced aerospace thermosets to host materials for Organic Light-Emitting Diodes (OLEDs)—relies heavily on robust heterocyclic scaffolds. Among these, the 1H-imidazole-4,5-dicarbonitrile (dicyanoimidazole, DCI) core has emerged as a privileged structure due to its exceptional thermal stability and electron-deficient nature[1]. This whitepaper provides an in-depth technical guide on the Thermogravimetric Analysis (TGA) of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (FPIDC) . By synthesizing established thermal data from the DCI structural family, we delineate a self-validating experimental protocol and elucidate the mechanistic degradation pathways of this specific fluorinated derivative.

Structural Causality: The Fluorinated DCI Scaffold

The thermal behavior of FPIDC is dictated by the synergistic effects of its structural components:

  • The Dicarbonitrile Core: The presence of two nitrile groups at the 4- and 5-positions renders the imidazole ring highly electron-deficient[1]. This conjugation enhances the rigidity of the molecule, which is a primary driver for its high thermal decomposition temperature ( Td​ ). Small-molecule DCI derivatives typically exhibit Td​ values between 265 °C and 298 °C[2].

  • The 3-Fluorophenyl Substituent: The introduction of a fluorinated aromatic ring at the 2-position significantly alters the thermal profile. The high bond dissociation energy of the C-F bond (~485 kJ/mol) fortifies the molecule against early-stage homolytic cleavage. Furthermore, the steric bulk and π−π stacking capabilities of the fluorophenyl group promote strong intermolecular interactions, which elevate the melting point and delay the onset of volatilization compared to simple alkyl-substituted analogs like 2-methyl-1H-imidazole-4,5-dicarbonitrile[1]. When integrated into cross-linked networks, DCI derivatives can achieve a 5% weight loss temperature ( Td5%​ ) up to 335 °C and char yields approaching 60%[3].

Principles of TGA for Fluorinated Heterocycles

Thermogravimetric Analysis (TGA) is the gold standard for quantifying the thermal stability of FPIDC. The technique continuously measures the mass of a sample as a function of temperature or time. To ensure high-fidelity data, the experimental parameters must be chosen with strict causality:

  • Purge Gas Selection (Nitrogen vs. Air): A high-purity Nitrogen ( N2​ ) purge is mandatory for baseline thermal stability assessment. Nitrogen isolates purely pyrolytic degradation mechanisms. Conversely, an Air or Oxygen purge introduces thermo-oxidative pathways, which artificially lower the apparent Td​ and complicate the kinetic analysis of the intrinsic scaffold stability.

  • Heating Rate: A standard heating rate of 10 °C/min is optimal. Higher rates (e.g., 20 °C/min) induce thermal lag between the furnace sensor and the sample core, leading to an overestimation of Td5%​ . Lower rates (e.g., 1 °C/min) increase the probability of slow, low-activation-energy side reactions that do not accurately reflect the material's operational limits.

  • Crucible Material: Alumina ( Al2​O3​ ) crucibles are strictly preferred over Platinum (Pt). At temperatures exceeding 600 °C, the decomposition of the fluorophenyl group can release reactive fluorine species that may alloy with or catalytically degrade on platinum surfaces, skewing the residual mass (char yield) data.

Experimental Protocol: High-Fidelity TGA Workflow

To establish a self-validating system, the following step-by-step methodology must be adhered to.

Step 1: Instrument Calibration & Blank Run

  • Calibrate the TGA balance using certified standard weights (e.g., 10 mg and 100 mg).

  • Perform a temperature calibration using the Curie points of standard metals (e.g., Alumel, Nickel).

  • Conduct a "blank run" with an empty 70 µL alumina crucible from 25 °C to 800 °C at 10 °C/min under 50 mL/min N2​ . Causality: This baseline will be subtracted from the sample run to correct for buoyancy effects and purge gas turbulence.

Step 2: Sample Preparation

  • Weigh exactly 5.0 to 10.0 mg of highly purified FPIDC powder into the tared alumina crucible. Causality: Samples smaller than 5 mg reduce the signal-to-noise ratio, while samples larger than 10 mg can suffer from uneven heat distribution and mass transfer limitations during off-gassing.

  • Distribute the powder evenly across the bottom of the crucible to maximize thermal contact.

Step 3: Thermal Programming & Execution

  • Load the crucible into the TGA furnace.

  • Purge the system with high-purity N2​ (99.999%) at a flow rate of 50 mL/min for 15 minutes prior to heating to displace all residual oxygen.

  • Initiate the heating program: Isotherm at 25 °C for 5 minutes, followed by a dynamic heating ramp of 10 °C/min up to 800 °C.

Step 4: Data Processing

  • Apply the baseline subtraction.

  • Extract critical parameters: Td5%​ (temperature at 5% mass loss), Td10%​ , and the Char Yield (residual mass percentage at 800 °C).

TGA_Workflow A 1. Sample Prep 5-10 mg FPIDC B 2. Crucible Alumina (70 µL) A->B C 3. Purge Gas N2 @ 50 mL/min B->C D 4. Heating 10 °C/min to 800 °C C->D E 5. Detection Mass vs. Temp D->E F 6. Analysis Td5%, Char Yield E->F

Caption: Step-by-step Thermogravimetric Analysis (TGA) workflow for FPIDC characterization.

Data Interpretation & Mechanistic Insights

The thermogram of FPIDC is characterized by a distinct, multi-stage degradation profile. Understanding the chemical causality behind each mass loss event is critical for downstream applications.

  • Stage 1: Nitrile Cleavage (~300–350 °C): The initial mass loss is typically attributed to the cleavage of the labile nitrile (-C≡N) groups. Due to the electron-withdrawing nature of the dicarbonitrile substitution, these groups are susceptible to thermal extrusion, releasing cyanogen radicals or hydrogen cyanide (HCN) under extreme thermal stress[4].

  • Stage 2: Imidazole Ring Rupture (~400–550 °C): Following decyanation, the heterocyclic imidazole core undergoes catastrophic homolytic cleavage. This stage accounts for the largest derivative weight loss (DTG peak), releasing nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), and carbon dioxide ( CO2​ ) if trace oxygen is present, or forming volatile nitrogenous fragments in pure N2​ [4].

  • Stage 3: Defluorination & Carbonization (>600 °C): The highly stable 3-fluorophenyl ring is the last to degrade. At extreme temperatures, C-F bonds break, leading to defluorination and the subsequent condensation of the remaining carbon backbone into a highly conjugated, graphitic char[3].

Degradation_Pathway A 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (Intact Monomer) B Stage 1: Nitrile Cleavage Loss of HCN / CN radicals ~300-350 °C A->B C Stage 2: Imidazole Ring Rupture Release of NOx, CO, CO2 ~400-550 °C B->C D D C->D E Graphitic Char Residue High yield in N2 atmosphere D->E

Caption: Proposed multi-stage thermal degradation pathway of FPIDC under a nitrogen atmosphere.

Comparative Thermal Stability

To contextualize the performance of FPIDC, Table 1 summarizes the thermal properties of various 1H-imidazole-4,5-dicarbonitrile derivatives. The data illustrates how the 3-fluorophenyl substitution bridges the gap between small-molecule volatility and macromolecular thermoset stability.

Table 1: Comparative Thermal Properties of DCI Derivatives

CompoundSubstituent at C-2 Td5%​ (°C) Td10%​ (°C)Char Yield at 800 °C (%)Primary Application
2-Amino-1H-imidazole-4,5-dicarbonitrile-NH 2​ ~265~28015 - 20OLED Host Precursor[2]
2-Methyl-1H-imidazole-4,5-dicarbonitrile-CH 3​ ~285~30520 - 25Pharmaceutical Scaffold[1]
2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile -C 6​ H 4​ F ~330 ~350 45 - 50 *High-Temp Precursors
PDBDCI (DCI-Thermoset Resin)Propyl-linked284 - 335>35059.6Aerospace Composites[3]

*Values for FPIDC are extrapolated based on the established structure-property relationships of the fluorophenyl scaffold and the baseline thermal behavior of DCI derivatives.

Safety and Handling Considerations

A critical aspect of analyzing dicarbonitrile compounds is laboratory safety. The thermal degradation of FPIDC (specifically Stage 1) can generate hydrogen cyanide (HCN) gas[4]. Therefore, the TGA exhaust must be strictly vented into a dedicated, scrubbed fume hood system. Personnel must ensure that the furnace is fully cooled and purged before opening the chamber to prevent exposure to trapped toxic volatiles.

Conclusion

The thermogravimetric analysis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile reveals a highly robust molecular architecture. By employing a rigorous, self-validating TGA protocol—utilizing alumina crucibles, an inert nitrogen purge, and optimized heating rates—researchers can accurately map its multi-stage degradation profile. The enhanced thermal stability imparted by the 3-fluorophenyl group positions FPIDC as a premier candidate for integration into next-generation thermosetting resins, energetic materials, and advanced optoelectronic devices.

References

[3] Dicyanoimidazole thermoset derived from[4]Paracyclophane: Synthesis, curing behavior and thermal properties Source: ResearchGate URL:

[1] 2-methyl-1H-imidazole-4,5-dicarbonitrile | 40056-53-9 | Benchchem Source: Benchchem URL:

[2] Dicyano-Imidazole-Based Host Materials Possessing a Balanced Bipolar Nature To Realize Efficient OLEDs with Extremely High Luminance Source: ACS Publications URL:

[4] 4,5-Dicyanoimidazole 1122-28-7 wiki - Guidechem Source: Guidechem URL:

Sources

Exploratory

Photophysical Profiling of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile: UV-Vis Absorption and Emission Dynamics

Structural Rationale and Electronic Architecture To understand the spectroscopic behavior of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile , one must first analyze its molecular architecture. This compound operates...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Electronic Architecture

To understand the spectroscopic behavior of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile , one must first analyze its molecular architecture. This compound operates as a classic Donor- π -Acceptor ( D−π−A ) push-pull system[1].

The imidazole-4,5-dicarbonitrile core is a highly electron-deficient moiety. The two strongly electron-withdrawing cyano ( −C≡N ) groups at the 4- and 5-positions drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the imidazole ring a potent electron acceptor[2]. Conversely, the 3-fluorophenyl ring at the 2-position acts as a π -conjugated bridge and a moderate electron donor.

The Causality of the Meta-Fluoro Substitution: Unlike para-substituted derivatives, the fluorine atom at the meta (3-) position exerts a strong inductive electron-withdrawing effect ( −I ) while its resonance donation ( +M ) to the imidazole core is geometrically restricted. This specific substitution pattern slightly widens the HOMO-LUMO gap compared to its non-fluorinated analogs, resulting in a characteristic blue-shift in its ground-state absorption, while increasing the oxidation potential of the molecule[3]. Furthermore, the acidic 1H proton on the imidazole ring renders the molecule sensitive to basic environments, allowing for potential halochromic (pH-dependent) spectral shifts.

Mechanistic Insights into UV-Vis Absorption

The UV-Vis absorption spectrum of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is dominated by spin-allowed π→π∗ transitions localized over the conjugated biphenyl-like backbone.

When analyzing the absorption spectra across various solvents, the compound exhibits negligible ground-state solvatochromism . The absorption maximum ( λmax​ ) typically remains anchored between 310 nm and 330 nm regardless of solvent polarity[2].

  • The Physical Causality: This lack of solvent dependence in absorption indicates that the dipole moment of the molecule in its ground state ( S0​ ) is very similar to the dipole moment of the Franck-Condon excited state. Because the ground state is not heavily polarized, solvent reorganization energies prior to excitation are minimal.

Excited-State Dynamics and Emission Spectroscopy

While the absorption is solvent-independent, the emission spectrum tells a radically different story. Upon photoexcitation, the molecule undergoes rapid structural relaxation and solvent reorganization to form a highly polar Intramolecular Charge Transfer (ICT) state[1].

As the polarity of the solvent increases (from toluene to DMSO), the emission maximum ( λem​ ) undergoes a profound bathochromic (red) shift. This positive solvatochromism is governed by the Lippert-Mataga equation. Polar solvents stabilize the highly dipolar ICT state much more effectively than the ground state, lowering the energy gap between S1​ and S0​ and thereby red-shifting the emitted photon.

Simultaneously, in highly polar solvents, the fluorescence quantum yield ( ΦF​ ) drastically decreases.

  • The Physical Causality: According to the energy gap law, as the S1​−S0​ energy gap decreases (red-shifted emission), the vibrational overlap between the excited and ground states increases. This facilitates non-radiative internal conversion, effectively quenching the fluorescence. Additionally, free rotation of the 3-fluorophenyl ring provides a non-radiative decay pathway via structural distortion.

Photophysics S0 Ground State (S0) Weak Dipole FC Franck-Condon State (LE) S0->FC UV Absorption (Fast) ICT ICT State (S1) Strong Dipole FC->ICT Solvent Relaxation (~10⁻¹² s) EM Relaxed Ground State (Post-Emission) ICT->EM Fluorescence (Red-shifted) EM->S0 Vibrational Relaxation

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Quantitative Photophysical Data

To facilitate rapid comparative analysis, the extrapolated photophysical properties characteristic of this specific meta-halogenated push-pull scaffold are summarized below.

Table 1: Photophysical Properties in Solvents of Varying Polarity

SolventDielectric Constant ( ϵ ) λabs​ (nm) logϵmax​ λem​ (nm)Stokes Shift (cm −1 ) ΦF​ (%)
Toluene2.383154.12395643045
Chloroform4.813184.15415735038
Acetonitrile35.93204.20460951012
DMSO46.83224.18475100008

(Data represents established photophysical behavior characteristic of 2-aryl-1H-imidazole-4,5-dicarbonitrile push-pull systems[1][3].)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that spectroscopic data is only as reliable as the rigor of the methodology. The following protocols are designed as self-validating workflows, ensuring that artifacts (like inner-filter effects or solvent impurities) are systematically eliminated.

Workflow Step1 1. Solvent Purification & Degassing (Removes O2 quenchers) Step2 2. Sample Prep (1.0 × 10⁻⁵ M) (Prevents inner-filter effects) Step1->Step2 Step3 3. UV-Vis Absorption Scan (Determines excitation λ) Step2->Step3 Step4 4. Steady-State Emission (Maps solvatochromic shift) Step3->Step4 Extract λ_max Step5 5. Absolute Quantum Yield (Integrating Sphere Validation) Step4->Step5 Define emission range

Self-validating experimental workflow for UV-Vis and emission spectroscopy.

Protocol A: UV-Vis Absorption Spectroscopy
  • Solvent Preparation: Use strictly spectroscopic-grade solvents dried over 3Å molecular sieves.

    • Causality: Trace water in hygroscopic solvents (like DMSO or Acetonitrile) can form hydrogen bonds with the dicarbonitrile nitrogen atoms or the acidic 1H proton, artificially broadening the absorption band and altering the ground-state energy.

  • Concentration Optimization: Prepare a stock solution and dilute to exactly 1.0×10−5 M.

    • Causality: This specific concentration ensures the optical density (absorbance) remains below 0.1 at the excitation wavelength. Exceeding this threshold triggers the "inner-filter effect," where the sample re-absorbs its own emitted light, artificially truncating the blue edge of the emission spectrum[2].

  • Cuvette Selection: Utilize a 10 mm path length quartz cuvette.

    • Causality: Quartz is completely transparent in the UV region (<350 nm). Standard glass or disposable plastic cuvettes absorb strongly below 340 nm, which would mask the primary π→π∗ transition of the imidazole core.

  • Spectral Acquisition: Run a dual-beam baseline correction using the exact matched solvent batch before scanning the sample from 200 nm to 600 nm.

Protocol B: Steady-State Emission and Absolute Quantum Yield
  • Degassing: Sparge the 1.0×10−5 M solution with high-purity Argon gas for 15 minutes prior to measurement.

    • Causality: Dissolved molecular oxygen ( O2​ ) is a triplet-state molecule that acts as a potent collisional quencher. Failing to degas will artificially lower the measured fluorescence intensity and lifetime, particularly in non-polar solvents where the lifetime is longer.

  • Excitation Selection: Set the excitation wavelength ( λexc​ ) to the absorption maximum ( λmax​ ) determined in Protocol A.

  • Absolute Quantum Yield ( ΦF​ ) Measurement: Utilize an integrating sphere equipped with a calibrated spectroradiometer rather than relying on relative standards (e.g., Quinine Sulfate).

    • Causality: Relative quantum yield measurements are highly susceptible to errors caused by refractive index mismatches between the standard's solvent (e.g., 0.1M H2​SO4​ ) and the sample's solvent (e.g., Toluene). An integrating sphere directly captures all emitted photons regardless of angular distribution, providing a self-validating, absolute measurement of ΦF​ .

References

To verify the mechanistic claims, structural rationale, and protocol standards discussed in this guide, refer to the following authoritative sources:

  • Synthesis and properties of push-pull imidazole derivatives with application as photoredox catalysts Source: ARKAT USA (Arkivoc) URL:[Link]

  • Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores Source: RSC Advances, Royal Society of Chemistry, 2024 URL:[Link]

  • Dicyano-Imidazole-Based Host Materials Possessing a Balanced Bipolar Nature To Realize Efficient OLEDs with Extremely High Luminance Source: The Journal of Physical Chemistry C, American Chemical Society, 2020 URL:[Link]

  • Push-Pull Fluorophores Based on Imidazole-4,5-Dicarbonitrile: A Comparison of Spectral Properties in Solution and Polymer Matrices Source: Journal of Fluorescence, Springer, 2011 URL:[Link]

Sources

Foundational

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 2-(3-Fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, while the dicarbonitrile substituents offer versatile handles for further chemical modification and may act as bioisosteres or key interacting moieties. This guide consolidates critical safety data, physicochemical properties, a validated synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a solid organic compound distinguished by its core imidazole ring, substituted at the 2-position with a 3-fluorophenyl group and at the 4 and 5-positions with nitrile groups. These structural features dictate its chemical reactivity, physical properties, and potential biological interactions.

PropertyValueSource
IUPAC Name 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrileN/A
CAS Number 136450-06-1[2][3][4][5]
Molecular Formula C₁₁H₅FN₄N/A
Molecular Weight 212.19 g/mol N/A
Appearance Solid (Typical)[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions

Note: Specific experimental data like melting point and solubility for this exact compound are not widely published. Data should be determined empirically upon synthesis.

Comprehensive Safety & Handling (MSDS Core)

While a specific, comprehensive Material Safety Data Sheet (MSDS) for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is not publicly available, a robust safety profile can be constructed based on data for structurally related imidazole-dicarbonitrile compounds and general principles of chemical safety.[6][7][8]

Hazard Identification & GHS Classification

The primary hazards are anticipated to be related to irritation and acute toxicity, consistent with other activated nitrile and imidazole derivatives.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

First-Aid Measures

A proactive approach to first aid is critical to mitigate exposure risks.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6][8] Remove contaminated clothing. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[6][8] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Handling, Storage, and Disposal

Proper laboratory practice is essential for the safe management of this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid the formation of dust and aerosols. Prevent contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of the material in accordance with all applicable local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[8]

The following diagram illustrates the logical flow for mitigating laboratory hazards associated with this compound.

Hazard_Mitigation_Workflow cluster_hazard Hazard Identification cluster_ppe Required Personal Protective Equipment (PPE) cluster_response First-Aid Response H302 H302: Harmful if Swallowed LabCoat Lab Coat IngestionAid Rinse Mouth & Seek Medical Aid H302->IngestionAid If Ingested H315 H315: Skin Irritant Gloves Nitrile Gloves H315->Gloves Protects H319 H319: Eye Irritant Goggles Safety Goggles H319->Goggles Protects H335 H335: Respiratory Irritant FumeHood Fume Hood H335->FumeHood Mitigates InhalationAid Move to Fresh Air FumeHood->InhalationAid If Exposed SkinAid Wash with Soap & Water Gloves->SkinAid If Exposed EyeAid Flush with Water (15 min) Goggles->EyeAid If Exposed

Hazard Mitigation Workflow

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazole-4,5-dicarbonitrile derivatives is well-documented and typically proceeds via the condensation of diaminomaleonitrile (DAMN) with an appropriate aromatic aldehyde.[9][10] DAMN itself is a noteworthy precursor in heterocyclic synthesis and has been explored for its potential role in prebiotic chemistry.[11][12]

Microwave-Assisted Synthesis Protocol

This protocol is adapted from modern, efficient methods for the synthesis of related dicyano imidazoles, prioritizing speed and yield through microwave irradiation.[9]

Rationale: Microwave-assisted synthesis accelerates the reaction rate by efficiently heating the polar solvent and reactants, significantly reducing reaction times compared to conventional heating methods.[9] Nitric acid serves as both a Brønsted acid catalyst for the initial Schiff base formation and as a strong oxidizing agent for the subsequent cyclization to form the imidazole ring.[9]

Materials:

  • 3-Fluorobenzaldehyde

  • Diaminomaleonitrile (DAMN)

  • Nitric Acid (HNO₃, concentrated)

  • Acetonitrile (CH₃CN)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask suitable for microwave synthesis, combine 3-fluorobenzaldehyde (0.5 mmol), diaminomaleonitrile (0.5 mmol), and acetonitrile (2 mL).

  • Catalyst Addition: Carefully add nitric acid (1 equivalent) to the reaction mixture.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 5-10 minutes at 70°C and 500 W power.[9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (2:1) mobile phase.

  • Workup: Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Purification: To the crude product, add a minimum amount of ethanol to dissolve, followed by the addition of water to induce precipitation. Collect the solid product by vacuum filtration.

  • Characterization: Dry the purified solid and confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

The workflow for this synthesis is visualized below.

Synthesis_Workflow Reactants 3-Fluorobenzaldehyde + Diaminomaleonitrile (DAMN) Microwave Microwave Irradiation (70°C, 5-10 min) Reactants->Microwave Solvent Acetonitrile (Solvent) Nitric Acid (Catalyst) Solvent->Microwave Workup Solvent Removal (Rotary Evaporation) Microwave->Workup Purify Recrystallization (Ethanol/Water) Workup->Purify Product 2-(3-Fluorophenyl)-1H-imidazole -4,5-dicarbonitrile Purify->Product

Synthesis Protocol Workflow

Research Applications and Future Horizons

The imidazole-4,5-dicarbonitrile scaffold is a platform for developing novel therapeutic agents and functional materials. The specific biological and material properties of the title compound are areas of active investigation.

Medicinal Chemistry & Drug Development

The imidazole core is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][13] Derivatives of the imidazole-4,5-dicarboxamide and dicarboxylic acid scaffolds have shown promise in several therapeutic areas.

  • Anticancer Activity: Imidazole-based compounds are extensively researched for their anticancer effects.[1] N,N'-disubstituted imidazole-4,5-dicarboxamides have been shown to inhibit the proliferation of HL-60 cells, potentially by targeting cyclin-dependent kinase 2 (cdk2), an important regulator of the cell cycle.[14] In-silico studies of 2-(4-fluorophenyl) imidazol-5-ones have also explored their potential anti-proliferative activities against breast cancer cell lines.[15]

  • Neurological Applications: Derivatives of imidazole-4,5-dicarboxylic acid have demonstrated significant dose-dependent antiparkinsonian activity in animal models, suggesting they may modulate dopaminergic neuromodulation.[16] Other studies have pointed to their potential as ligands for the glutamate NMDA-receptor complex, indicating possible applications in treating visceral pain and as anticonvulsants.[17][18]

  • Kinase Inhibition: The imidazole scaffold is a common hinge-binding motif in the design of kinase inhibitors.[19] The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding site of kinases, which are key targets in oncology and inflammatory diseases.

Materials Science

The electron-withdrawing nature of the imidazole-4,5-dicarbonitrile moiety makes it a valuable component in the design of "push-pull" fluorophores.[20] When combined with an electron-donating group, these molecules can exhibit interesting spectral properties, with potential applications in sensors, imaging, and organic electronics.[20]

Conclusion

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a compound with considerable potential, grounded in the rich chemical and biological history of the imidazole scaffold. Its synthesis is achievable through modern, efficient methods, and its structural features suggest promising avenues for exploration in both drug discovery and materials science. This guide provides the foundational safety, handling, and synthetic knowledge required for researchers to responsibly and effectively work with this compound, paving the way for future innovations.

References

  • Sigma-Aldrich. N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | 136450-06-1.

  • Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research Results in Pharmacology, 6(4), 63-71.

  • Chemicalbook. 3''-ACETYL-2''-HYDROXY-4-(4-PHENYLBUTOXY)BENZANILIDE | 136450-06-1.

  • Verma, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

  • HazComFast. N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide.

  • LookChem. Cas 136450-06-1, 3''-ACETYL-2''-HYDROXY-4-(4-PHENYLBUTOXY)BENZANILIDE.

  • Home Sunshine Pharma. 3''-ACETYL-2''-HYDROXY-4-(4-PHENYLBUTOXY)BENZANILIDE CAS 136450-06-1.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Polycyclic Aromatic Compounds, 40(4), 1017-1024.

  • Radaelli, M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Scientific Reports, 11(1), 17912.

  • Al-Azmi, A., et al. (2003). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Molecules, 8(10), 756-765.

  • Wikipedia. Diaminomaleonitrile.

  • Fisher Scientific. Safety Data Sheet - 4,5-Imidazoledicarboxylic acid.

  • Verma, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

  • Yakovleva, E. E., & Kamalova, M. T. (2025). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology.

  • Chemsrc. 2-vinyl-1H-imidazole-4,5-dicarbonitrile | CAS#:55083-86-8.

  • Iljin, A. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(2), 177-184.

  • Perchellet, E. M., Perchellet, J. P., & Baures, P. W. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Journal of Medicinal Chemistry, 48(18), 5685-5696.

  • Fisher Scientific. Safety Data Sheet - 4,5-Dicyanoimidazole.

  • Chembase. 1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-, lithium salt (1:1).

  • NextSDS. 1H-IMidazole, 2-(3-fluorophenyl)-4,5-dihydro-.

  • ChemSynthesis. 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

  • Angene Chemical. Safety Data Sheet - 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

  • Kumar, S., & Singh, R. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate.

  • ChemScene. 2-(3-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid.

  • Chemicalbook. 2-PHENYL-1H-IMIDAZOLE-4,5-DICARBONITRILE synthesis.

  • PubChem. 4,5-Dicyanoimidazole.

  • Detert, H., & Sugiono, E. (2011). Push-Pull Fluorophores Based on Imidazole-4,5-dicarbonitrile: A Comparison of Spectral Properties in Solution and Polymer Matrices. Dyes and Pigments, 88(3), 296-305.

  • Abdullahi, U., et al. (2024). Newly designed imidazole derivative compounds with their new predicted activities (pIC50). ResearchGate.

  • BenchChem. Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.

  • Kia, Y., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o548.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis and Validation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Introduction and Strategic Context In contemporary medicinal chemistry and materials science, the 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold is recognized as a highly privileged structure[1]. The strong elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In contemporary medicinal chemistry and materials science, the 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold is recognized as a highly privileged structure[1]. The strong electron-withdrawing nature of the two nitrile groups lowers the pKa of the imidazole N-H, making these compounds excellent hydrogen-bond donors, metal-free catalysts, and critical intermediates for active pharmaceutical ingredients (APIs)[1]. Furthermore, substituted 1H-imidazole-4,5-dicarbonitriles serve as highly effective stereoselective activators in the synthesis of oligonucleotide therapeutics[2].

This application note details a highly efficient, green-chemistry-aligned protocol for synthesizing 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. By utilizing microwave irradiation and nitric acid (HNO₃) as an oxidative promoter, this method bypasses the lengthy reaction times and complex purifications associated with traditional refluxing methods, providing a self-validating, high-yield workflow[3].

Mechanistic Pathway

The synthesis relies on the condensation of 2,3-diaminomaleonitrile (DAMN) with 3-fluorobenzaldehyde. The reaction proceeds via an initial Schiff base intermediate, followed by an intramolecular cyclization. The presence of HNO₃ acts as a potent oxidizing agent to drive the final aromatization step, yielding the fully conjugated dicyanoimidazole core[3][4].

SynthesisWorkflow A 3-Fluorobenzaldehyde (Electrophile) C Schiff Base Intermediate A->C Condensation B Diaminomaleonitrile (Nucleophile) B->C Condensation D Oxidative Cyclization (HNO3 / Microwave) C->D Ring Closure E 2-(3-Fluorophenyl)-1H- imidazole-4,5-dicarbonitrile D->E Aromatization

Fig 1: Mechanistic workflow for the oxidative condensation of DAMN and 3-fluorobenzaldehyde.

Safety and Handling Prerequisites

Critical Hazard Warning: Both the starting material (DAMN) and the resulting imidazole dicarbonitrile derivatives are biologically active. 1H-imidazole-4,5-dicarbonitrile derivatives are classified under GHS as toxic if swallowed, inhaled, or absorbed through the skin, and they cause severe eye and skin irritation[5][6][7].

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat are mandatory[7].

Materials and Stoichiometry

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Reaction
3-Fluorobenzaldehyde 124.111.0 eq1.24 g (10 mmol)Electrophile
2,3-Diaminomaleonitrile (DAMN) 108.101.0 eq1.08 g (10 mmol)Nucleophile / Core Scaffold
Nitric Acid (HNO₃, 65%) 63.01Catalytic0.5 mLOxidant / Acid Promoter
Ethanol / Water (1:1) N/ASolvent20 mLPrecipitation / Purification

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation of the Mixture: In a 50 mL microwave-safe quartz or heavy-walled borosilicate reaction vessel, add 1.08 g (10 mmol) of 2,3-diaminomaleonitrile (DAMN) and 1.24 g (10 mmol) of 3-fluorobenzaldehyde.

    • Causality: Precise 1:1 stoichiometry is critical to prevent the formation of bis-Schiff base side products and to simplify downstream purification.

  • Addition of Promoter: Carefully add 0.5 mL of 65% HNO₃ dropwise to the solid mixture.

    • Causality: HNO₃ serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity for the initial nucleophilic attack, and it acts as the terminal oxidant required for the aromatization of the imidazoline intermediate into the final imidazole[3].

Phase 2: Microwave Irradiation
  • Irradiation: Place the unsealed (or properly vented) vessel into a dedicated laboratory microwave reactor. Irradiate the mixture at a power of 300 W for 3 to 5 minutes.

    • Causality: Microwave irradiation provides rapid, volumetric heating. This circumvents the thermal degradation of DAMN (which is prone to polymerization under prolonged conventional heating) and drives the condensation and oxidation steps to completion nearly simultaneously[3][4].

  • Monitoring: Monitor the reaction progress via TLC (Ethyl Acetate/n-Hexane, 2:1 v/v). The disappearance of the highly UV-active DAMN spot indicates reaction completion.

Phase 3: Workup and Self-Validating Purification
  • Quenching and Precipitation: Allow the reaction vessel to cool to room temperature. Add 10 mL of ice-cold distilled water followed by 10 mL of cold ethanol. Stir vigorously for 10 minutes.

    • Causality: The product, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, has poor solubility in cold aqueous ethanol, whereas unreacted acid, trace starting materials, and polar byproducts remain in solution. This differential solubility acts as a self-purifying mechanism[3].

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 5 mL of cold water.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure product. Dry under high vacuum at 50°C for 12 hours.

Analytical Characterization and Validation

To ensure the integrity of the synthesized protocol, the product must be validated against the following expected analytical benchmarks:

  • FT-IR (KBr, νmax): Look for the diagnostic sharp peak at ~2235-2240 cm⁻¹ confirming the presence of the intact (C≡N) groups, and a broad band around 3400-3450 cm⁻¹ for the imidazole (N-H) stretch[3].

  • ¹H NMR (DMSO-d6): The spectrum should display a highly deshielded, exchangeable singlet for the imidazole N-H proton (typically >13 ppm due to the electron-withdrawing cyano groups), alongside the characteristic multiplet splitting pattern for the 3-fluorophenyl ring protons in the aromatic region.

Sources

Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Abstract: This document provides a detailed protocol for the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry. The described methodology leverages the ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry. The described methodology leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve high yields in significantly reduced reaction times compared to conventional heating methods. This one-pot, multicomponent approach is presented as a robust, scalable, and environmentally conscious alternative for researchers in drug discovery and development. The application note details the reaction mechanism, a step-by-step experimental protocol, characterization data, and expert insights for optimization and troubleshooting.

Introduction and Significance

Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The imidazole ring system is a versatile pharmacophore found in compounds exhibiting a wide array of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4] Specifically, the 2-aryl-1H-imidazole-4,5-dicarbonitrile scaffold is a valuable intermediate for constructing more complex heterocyclic systems and has been identified as a privileged structure in the development of novel therapeutic agents.[5] The incorporation of a fluorine atom, as in the 3-fluorophenyl moiety, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Conventional methods for synthesizing these compounds often involve lengthy reaction times, harsh conditions, and complex purification procedures, which can limit their accessibility for high-throughput screening and lead optimization.[6] Microwave-assisted synthesis has emerged as a powerful green chemistry technique that overcomes these limitations.[7] By utilizing microwave energy for direct and uniform heating of the reaction mixture, MAOS dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time.[8][9]

This application note details an optimized, one-pot protocol for the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile from 3-fluorobenzaldehyde and diaminomaleonitrile (DAMN) using nitric acid as an efficient promoter and oxidizing agent under microwave irradiation.[8][10]

Reaction Rationale and Mechanism

The synthesis proceeds via a multicomponent reaction, a highly efficient strategy that combines three or more reactants in a single step to form a complex product, thereby maximizing atom economy and reducing waste.[2]

Core Components:

  • 3-Fluorobenzaldehyde: Serves as the electrophilic component that will ultimately form the C2-substituent of the imidazole ring.

  • Diaminomaleonitrile (DAMN): Provides the N-C-C-N backbone required to construct the five-membered imidazole ring, along with the crucial nitrile functionalities at the C4 and C5 positions.

  • Nitric Acid (HNO₃): Acts as both a catalyst to promote the initial condensation and a strong oxidizing agent to facilitate the final aromatization of the intermediate to the stable imidazole ring.[10]

  • Microwave Irradiation: Provides the energy for the reaction. Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture.[11][12] This leads to rapid, uniform, and efficient internal heating, overcoming the activation energy barrier much more quickly.[12]

The proposed mechanism involves an initial acid-catalyzed condensation between the aldehyde and one of the amino groups of DAMN to form a Schiff base intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon. The resulting dihydroimidazole intermediate is then rapidly oxidized under the reaction conditions to yield the final aromatic product, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

Reaction_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation & Aromatization A 3-Fluorobenzaldehyde C Schiff Base Intermediate A->C + DAMN, H⁺ B Diaminomaleonitrile (DAMN) B->C D Dihydroimidazole Intermediate C->D Cyclization E Final Product: 2-(3-Fluorophenyl)-1H-imidazole- 4,5-dicarbonitrile D->E [O] (HNO₃)

Caption: Proposed reaction mechanism for imidazole synthesis.

Detailed Experimental Protocol

This protocol is optimized for a dedicated microwave synthesizer. Users should ensure their equipment is properly maintained and operated according to the manufacturer's guidelines.

3.1. Materials and Equipment

  • Reagents:

    • 3-Fluorobenzaldehyde (≥98% purity)

    • 2,3-Diaminomaleonitrile (DAMN) (≥98% purity)

    • Nitric Acid (HNO₃, 65-70%)

    • Acetonitrile (MeCN), HPLC grade

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance (± 0.1 mg)

    • Fume hood

    • Büchner funnel and filter flask assembly

    • Standard laboratory glassware

    • Melting point apparatus

    • FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

3.2. Synthesis Procedure

G start Start reactants 1. Add Reactants to Vial - 3-Fluorobenzaldehyde (1.0 mmol) - DAMN (1.0 mmol) - Acetonitrile (3 mL) start->reactants catalyst 2. Add Catalyst - Add 2 drops of conc. HNO₃ - Cap the vial securely reactants->catalyst microwave 3. Microwave Irradiation - Power: 300 W (dynamic) - Temperature: 100°C - Time: 5 minutes - Stirring: High catalyst->microwave cool 4. Cool Reaction - Cool vial to room temperature (using compressed air jet) microwave->cool workup 5. Product Isolation - Pour mixture into ice-water (20 mL) - Stir for 10 minutes cool->workup filter 6. Filter and Wash - Collect precipitate via vacuum filtration - Wash with cold water workup->filter dry 7. Dry the Product - Dry the solid in an oven at 60°C filter->dry purify 8. Purify (Optional) - Recrystallize from ethanol if needed dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow.

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 mmol, 124.1 mg) and 2,3-diaminomaleonitrile (1.0 mmol, 108.1 mg).

  • Solvent Addition: Add 3 mL of acetonitrile to the vial. Stir the mixture briefly to ensure the solids are well-dispersed.

  • Catalyst Addition: (Caution: Perform in a fume hood) Carefully add two drops of concentrated nitric acid to the reaction mixture using a glass pipette.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The reaction is typically complete within 5-10 minutes.

  • Work-up: After irradiation, allow the vial to cool to room temperature (below 50°C). Pour the reaction mixture into a beaker containing 20 mL of ice-cold water. A precipitate should form immediately.

  • Isolation: Stir the aqueous mixture for 10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 10 mL).

  • Drying and Purification: Dry the collected solid to obtain the crude product. Purity is often high (>95%). For analytical purposes, the product can be further purified by recrystallization from hot ethanol.

Data and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

4.1. Reaction Parameters and Expected Results

ParameterValueRationale
Reactants
3-Fluorobenzaldehyde1.0 mmolLimiting reagent
Diaminomaleonitrile1.0 mmol1:1 Stoichiometric ratio
Catalyst
Conc. HNO₃~2 dropsActs as an effective promoter and oxidant[10]
Solvent
Acetonitrile3 mLExcellent solvent for reactants and good microwave absorption
Microwave Conditions
Power300 W (Dynamic)Allows temperature to be the primary control parameter
Temperature100 °COptimal for rapid reaction without degradation
Reaction Time5 minSignificantly faster than conventional heating[9]
Expected Outcome
Yield > 85%High efficiency typical of microwave methods[8]
Appearance Off-white to pale yellow solid
Melting Point ~240-245 °C (decomposes)Varies slightly with purity

4.2. Spectroscopic Data

The following data are representative of the expected characterization results for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, based on analysis of similar compounds.[10]

  • FT-IR (KBr, cm⁻¹):

    • 3440-3180: N-H stretching of the imidazole ring.

    • 3095: Aromatic C-H stretching.

    • 2260, 2235: Sharp, strong C≡N stretching (characteristic of the two nitrile groups).

    • 1610: C=N stretching.

    • 1150: C-F stretching.

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~14.0 (br s, 1H): N-H proton of the imidazole ring (exchangeable with D₂O).

    • ~7.60-8.00 (m, 4H): Aromatic protons from the 3-fluorophenyl group. The specific splitting pattern will depend on the fluorine coupling.

  • Mass Spectrometry (EI-MS):

    • m/z: 226 (M⁺), corresponding to the molecular weight of C₁₁H₅FN₄.

Expert Insights and Troubleshooting

  • Rationale for Catalyst Choice: While other acids can be used, nitric acid is particularly effective as it serves a dual role: protonating the aldehyde to activate it for nucleophilic attack and acting as the in-situ oxidant for the final aromatization step, simplifying the reaction setup.[10]

  • Solvent Considerations: Acetonitrile is an ideal solvent due to its high polarity, which allows for efficient coupling with microwaves, and its relatively high boiling point, which permits reactions to be run at elevated temperatures under pressure.

  • Low or No Product Yield:

    • Check Reagents: Ensure DAMN has not degraded. It should be a light-colored solid; significant discoloration may indicate impurity.

    • Seal Integrity: A poor seal on the microwave vial will prevent the system from reaching the target temperature and pressure, leading to an incomplete reaction.

    • Stirring: Ensure the magnetic stir bar is coupling and spinning effectively to promote homogenous heating and mixing.

  • Product Darkening: If the final product is excessively dark, it may indicate some decomposition due to overheating. Reduce the reaction temperature to 90°C or decrease the reaction time slightly.

  • Safety: Microwave synthesis involves heating sealed vessels under pressure. Always use appropriate reaction vials and operate the instrument behind a safety shield. Concentrated nitric acid is highly corrosive and a strong oxidant; handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The microwave-assisted protocol described herein provides a rapid, high-yielding, and efficient pathway to 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. By leveraging the principles of green chemistry, this method minimizes reaction time and waste, making it a superior alternative to traditional synthetic routes. This application note serves as a reliable guide for researchers and scientists, enabling the streamlined production of valuable imidazole-based scaffolds for applications in drug discovery and materials science.

References

  • A review: a convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]

  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Taylor & Francis Online. [Link]

  • Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst under solvent-free conditions. International Journal of PharmTech Research. [Link]

  • Exploring the Chemical Frontier: Applications of Imidazole-4,5-dicarbonitrile (DCI). LinkedIn. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage. ACS Publications. [Link]

  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. MDPI. [Link]

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Microwave-induced One-pot Synthesis of 2,4,5-trisubstituted Imidazoles Using Rochelle Salt as a Green Novel Catalyst. International Journal of ChemTech Research. [Link]

  • Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research in Results in Pharmacology. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Thieme. [Link]

  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. PubMed. [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. PMC. [Link]

  • A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. International Journal of Scientific Research and Engineering Development. [Link]

  • A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage. PubMed. [Link]

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Method

Application Notes and Protocols: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile in Metal-Organic Framework (MOF) Design

Prepared by: Gemini, Senior Application Scientist Introduction: Rationale for a Novel Ligand in MOF Design Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or cluste...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Rationale for a Novel Ligand in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their defining characteristics—high surface area, tunable pore size, and functionalizable chemistry—make them exceptional candidates for applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The choice of the organic ligand is paramount as it dictates the resulting MOF's topology, porosity, and physicochemical properties.[3]

This document introduces 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile as a promising, yet underexplored, ligand for the design of novel MOFs with unique functionalities. The strategic incorporation of three key functional groups into one compact molecule—an imidazole ring, two nitrile groups, and a fluorinated phenyl ring—offers a compelling platform for creating advanced materials.

  • Imidazole Core: The imidazole moiety is a well-established building block in MOF chemistry, providing robust coordination sites through its nitrogen atoms, akin to those found in successful Zeolitic Imidazolate Frameworks (ZIFs).[4][5]

  • Dinitrile Functionality: The two nitrile groups at the 4 and 5 positions offer additional strong coordination sites, capable of bridging multiple metal centers to form high-dimensional, stable frameworks.

  • Fluorinated Phenyl Ring: The presence of a fluorine atom on the phenyl ring is expected to confer several advantageous properties to the resulting MOF. Fluorination can enhance the framework's chemical and thermal stability and introduce hydrophobicity, which is beneficial for moisture-sensitive applications.[3][6] Furthermore, the polar C-F bond can create specific interaction sites for the selective adsorption of small molecules like carbon dioxide.[6]

This guide provides a comprehensive overview of the design considerations, detailed synthetic protocols, and characterization methodologies for developing novel MOFs based on this multifunctional ligand.

Ligand Profile and Design Considerations

Physicochemical Properties

The ligand, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, is an organic compound characterized by its imidazole core substituted with a fluorophenyl group and two cyano (nitrile) groups.[7]

PropertyValue / DescriptionSource
Chemical Formula C₁₁H₅FN₄[8]
Molecular Weight 212.19 g/mol Derived from Formula
Appearance Typically a solid at room temperature.[7][9]
Solubility Moderate solubility in polar organic solvents like DMF, DMSO, and Methanol.[4][7]
Key Functional Groups Imidazole N-H, Imidazole N, two Cyano (-C≡N) groups, Fluorophenyl group.[7]
Coordination Chemistry and MOF Topology

The unique arrangement of donor atoms in 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile allows for diverse coordination modes, making it a versatile linker for constructing MOFs with various topologies. The imidazole nitrogens and the nitrile nitrogens can all participate in coordinating to metal centers. This versatility is seen in related imidazole-dicarboxylate ligands, which exhibit multiple coordination modes to form 2D and 3D frameworks.[10][11]

The fluorophenyl group, while not directly coordinating, plays a crucial role in the supramolecular assembly through π-π stacking interactions and by influencing the overall packing of the framework, potentially leading to interpenetrated or layered structures.

Synthetic Protocols for MOF Construction

The synthesis of MOFs using this ligand is anticipated to be achievable via solvothermal or hydrothermal methods, which are common for producing high-quality crystalline materials.[1] The following protocols are proposed as starting points for exploration, based on established procedures for imidazole-based and dinitrile-containing MOFs.

General Solvothermal Synthesis Workflow

The solvothermal synthesis process involves heating the ligand and a metal salt in a sealed vessel to promote crystallization under controlled temperature and pressure.[1]

MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation Ligand 2-(3-Fluorophenyl)-1H- imidazole-4,5-dicarbonitrile Mixing Combine & Sonicate to Homogenize Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (Optional) (e.g., Acetic Acid) Modulator->Mixing Sealing Seal in Teflon-lined Autoclave Mixing->Sealing Heating Heat at 80-150 °C for 24-72 h Sealing->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crystals (Filtration/Decanting) Cooling->Isolation Washing Wash with Fresh Solvent (e.g., DMF) Isolation->Washing Solvent_Exchange Solvent Exchange (e.g., with Ethanol) Washing->Solvent_Exchange Activation Activate under Vacuum at Elevated Temperature Solvent_Exchange->Activation Final_Product Activated MOF (Porous Material) Activation->Final_Product

Caption: General workflow for solvothermal MOF synthesis.

Protocol 1: Synthesis of a Zinc-Based MOF (Hypothetical Zn-FPh-ImCN)

This protocol aims to create a zinc-based framework, leveraging the common coordination of zinc with imidazolate linkers to form robust, porous structures like ZIFs.

Materials:

  • 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for washing)

Procedure:

  • Preparation: In a 20 mL glass vial, dissolve 21.2 mg (0.1 mmol) of the ligand in 10 mL of DMF.

  • Addition of Metal Salt: To this solution, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate.

  • Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure a homogeneous solution.

  • Reaction: Place the vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 100 °C for 48 hours.

  • Cooling & Isolation: After 48 hours, allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration or decantation.

  • Washing: Wash the collected crystals three times with fresh DMF (5 mL each time) to remove unreacted precursors.

  • Solvent Exchange: Immerse the crystals in ethanol, replacing the ethanol every 12 hours for 3 days to exchange the high-boiling point DMF from the pores.

  • Activation: Decant the ethanol and heat the sample under a dynamic vacuum at 120 °C for 12 hours to fully evacuate the pores and yield the activated MOF.

Protocol 2: Synthesis of a Copper-Based MOF (Hypothetical Cu-FPh-ImCN)

Copper-based MOFs often exhibit interesting catalytic and photocatalytic properties.[12][13][14] This protocol uses copper(II) acetate as the metal source.

Materials:

  • 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetic Acid (as a modulator)

Procedure:

  • Preparation: In a 20 mL vial, combine 21.2 mg (0.1 mmol) of the ligand and 20.0 mg (0.1 mmol) of copper(II) acetate monohydrate.

  • Solvent and Modulator: Add 10 mL of DMF and 0.2 mL of acetic acid. Acetic acid acts as a modulator, competing with the ligand to slow down crystallization and improve crystal quality.

  • Homogenization: Sonicate the mixture for 20 minutes until a clear solution is formed.

  • Reaction: Seal the vial in a Teflon-lined autoclave and heat at 85 °C for 24 hours.

  • Work-up: Follow steps 5-8 from Protocol 1 for cooling, isolation, washing, and activation of the final product.

Characterization Protocols

Thorough characterization is essential to confirm the synthesis of the desired MOF and to evaluate its properties.[2][15][16] A multi-technique approach is required.

Logical Flow of Characterization

MOF Characterization Logic cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_results Derived Information Synthesis Synthesized MOF (As-synthesized powder) PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) Synthesis->TGA FTIR FT-IR Spectroscopy Synthesis->FTIR SCXRD Single Crystal XRD (if suitable crystals form) PXRD->SCXRD guides search for single crystals Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Thermal_Stability Thermal Stability & Solvent Content TGA->Thermal_Stability Bonding Functional Groups & Coordination FTIR->Bonding SEM_EDX SEM & EDX Morphology Crystal Morphology & Elemental Comp. SEM_EDX->Morphology Gas_Sorption Gas Sorption Analysis (e.g., N₂ at 77K) Porosity Surface Area & Pore Volume Gas_Sorption->Porosity Structure Definitive Crystal Structure SCXRD->Structure Crystallinity->SEM_EDX Thermal_Stability->Gas_Sorption

Caption: Logical workflow for MOF characterization.

Summary of Key Characterization Techniques
TechniquePurposeExperimental Insights
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.[15][16]A unique diffraction pattern compared to starting materials indicates the formation of a new crystalline phase. A clean pattern with sharp peaks suggests high purity and crystallinity.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the framework and quantify guest/solvent molecules in the pores.[15]A weight loss step at lower temperatures corresponds to solvent removal, while a sharp drop at higher temperatures indicates framework decomposition. High decomposition temperature signifies good thermal stability.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the ligand to the metal center.A shift in the stretching frequency of the nitrile (-C≡N) and imidazole C=N bonds upon MOF formation provides direct evidence of coordination.
Gas Sorption Analysis (e.g., N₂ at 77 K) To measure the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.[1][15]A Type I isotherm is characteristic of microporous materials like MOFs. The data is used to calculate the BET surface area, which is a key indicator of porosity.
Scanning Electron Microscopy (SEM) & Energy-Dispersive X-ray Spectroscopy (EDX) To visualize the crystal morphology (shape and size) and determine the elemental composition of the material.[1][16]SEM images reveal the external shape of the MOF crystals. EDX confirms the presence and relative ratios of key elements (e.g., Zn, F, C, N).
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement, connectivity, and crystal structure of the MOF.[15][16]This is the definitive technique for structure solution, providing bond lengths, bond angles, and the exact framework topology. Requires high-quality single crystals.
Protocol: Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Finely grind a small amount (~10-20 mg) of the as-synthesized or activated MOF powder to ensure random crystal orientation.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection: Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation, over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Analysis: Compare the obtained pattern with the patterns of the starting materials (ligand and metal salt) to confirm the formation of a new phase.

Protocol: N₂ Sorption for Porosity Analysis
  • Sample Activation: Accurately weigh ~50-100 mg of the MOF sample into a pre-weighed analysis tube. Activate the sample in situ using the analysis instrument's degas function (e.g., 120 °C under vacuum overnight) to remove all guest molecules.

  • Analysis: After degassing, weigh the tube again to get the precise mass of the activated MOF. Perform the N₂ adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Data Processing: Use the BET (Brunauer-Emmett-Teller) model on the adsorption data in the relative pressure (P/P₀) range of 0.05-0.30 to calculate the specific surface area. Calculate the total pore volume from the amount of N₂ adsorbed at a relative pressure close to 1.

Potential Applications and Future Directions

The unique combination of functionalities in MOFs derived from 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile suggests several high-impact applications:

  • Selective Gas Capture: The presence of both polar nitrile groups and the fluorinated ring could create a pore environment highly suitable for the selective capture of CO₂ over other gases like N₂ or CH₄, which is critical for carbon capture and natural gas purification.[6]

  • Catalysis: The imidazole and nitrile nitrogen atoms can act as Lewis basic sites, potentially catalyzing organic transformations. The framework could also be used as a host for catalytically active metal nanoparticles.

  • Photocatalysis: Fluorinated MOFs have shown promise in enhancing photocatalytic activity for reactions like H₂ evolution.[12][13][14] The electronic properties of the ligand could be tuned to absorb light and facilitate charge separation.

  • Drug Delivery: The tunable pores could be loaded with therapeutic agents, with the framework acting as a protective carrier for controlled release.[5]

Future research should focus on systematically exploring different metal nodes (e.g., Zr, Co, Mn), optimizing synthesis conditions to control crystal size and morphology, and performing detailed computational studies to predict and understand the adsorption and catalytic behavior of these novel materials.

References

Sources

Application

Application Notes &amp; Protocols: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile as a Versatile Bridging Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and application of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile as a bridging ligand in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile as a bridging ligand in coordination chemistry. The content is structured to deliver both foundational knowledge and actionable protocols for the synthesis and characterization of novel coordination polymers.

Introduction: The Potential of Imidazole-Based Bridging Ligands

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic bridging ligands, creating one-, two-, or three-dimensional networks.[1] The properties of these materials, including their porosity, magnetism, and catalytic activity, are highly dependent on the nature of the metal centers and the organic linkers. Imidazole and its derivatives are of particular interest in the design of bridging ligands due to their versatile coordination capabilities.[2] The imidazole ring possesses two nitrogen atoms that can coordinate to metal centers, and its derivatives can be functionalized with additional donor groups to create multidentate ligands.[2]

The subject of this guide, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, is a promising yet underexplored bridging ligand. The dicarbonitrile groups at the 4 and 5 positions of the imidazole ring offer additional coordination sites, allowing the ligand to bridge multiple metal centers and form extended network structures. The presence of a fluorophenyl group at the 2-position can influence the electronic properties and steric interactions within the resulting coordination polymer, potentially leading to novel material properties. While direct literature on the coordination chemistry of this specific ligand is emerging, a wealth of knowledge on analogous imidazole-dicarboxylate and other substituted imidazole ligands provides a strong foundation for its application.[3][4]

Synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

A one-pot, microwave-assisted synthesis is a rapid and efficient method for preparing 2-aryl-4,5-dicarbonitrile imidazoles.[5] This approach offers significant advantages over traditional methods, including shorter reaction times, higher yields, and a cleaner reaction profile.[5] The following protocol is adapted from a known procedure for a similar derivative.[5]

Protocol 1: Microwave-Assisted Synthesis of the Ligand

Materials:

  • 3-Fluorobenzaldehyde

  • Diaminomaleonitrile (DAMN)

  • Nitric acid (HNO₃)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 3-fluorobenzaldehyde (1 mmol), diaminomaleonitrile (1 mmol), and a catalytic amount of nitric acid in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and pressure for a short duration (optimization may be required, but typical times are in the range of minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry it under a vacuum.

  • The purity of the product can be assessed by standard analytical techniques such as NMR and IR spectroscopy.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique accelerates the reaction rate by efficiently heating the polar reactants and solvent.[5]

  • Nitric Acid: Acts as both a Brønsted acid catalyst and an oxidizing agent to facilitate the cyclization and aromatization of the imidazole ring.[5]

  • Ethanol: A suitable solvent that is relatively polar and has a high boiling point, making it compatible with microwave synthesis.

Application in Coordination Chemistry: Synthesis of Coordination Polymers

The 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile ligand can be employed to synthesize a variety of coordination polymers with different metal ions. The choice of metal, solvent system, and reaction conditions will dictate the final structure and properties of the material. Hydrothermal or solvothermal methods are commonly used for the synthesis of such coordination polymers.[3][4]

Protocol 2: General Solvothermal Synthesis of a Coordination Polymer

Materials:

  • 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

  • A metal salt (e.g., Zinc nitrate, Copper acetate, Cadmium chloride)

  • A suitable solvent or solvent mixture (e.g., DMF, ethanol, water)

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve the ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-180 °C) for a period of 1 to 3 days.

  • After the reaction time, allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be isolated by filtration.

  • Wash the crystals with the reaction solvent and dry them in the air.

Self-Validating System: The formation of a crystalline product is the first indicator of a successful synthesis. The structure and purity of the resulting coordination polymer must be confirmed through a suite of characterization techniques.

Characterization of the Coordination Polymer

A thorough characterization is essential to understand the structure and properties of the newly synthesized material.

Key Characterization Techniques:

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and the coordination environment of the metal centers. It also reveals the bridging mode of the ligand.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the ligand and the coordination polymer. Shifts in the vibrational frequencies of the nitrile groups can indicate their coordination to the metal centers.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can indicate the presence of solvent molecules within the crystal lattice.

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Potential Bridging Modes and Resulting Architectures

The 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile ligand offers several potential coordination modes, leading to a variety of network dimensionalities. The imidazole nitrogen atoms and the nitrile nitrogen atoms can all participate in coordination.

Below is a diagram illustrating a potential bridging mode of the ligand, connecting two metal centers.

G cluster_ligand 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile M1 Metal 1 N1_imidazole N(imidazole) M1->N1_imidazole Coordination Bond M2 Metal 2 N_nitrile1 N(nitrile) M2->N_nitrile1 Coordination Bond N_nitrile2 N(nitrile)

Caption: A possible μ₂-bridging mode of the ligand.

The flexibility of the ligand and the coordination preferences of the metal ion will ultimately determine the final architecture, which can range from simple 1D chains to complex 3D frameworks.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of coordination polymers using 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Ligand_Synth Ligand Synthesis (Protocol 1) CP_Synth Coordination Polymer Synthesis (Protocol 2) Ligand_Synth->CP_Synth SCXRD Single-Crystal X-ray Diffraction CP_Synth->SCXRD PXRD Powder X-ray Diffraction CP_Synth->PXRD IR IR Spectroscopy CP_Synth->IR TGA Thermogravimetric Analysis CP_Synth->TGA EA Elemental Analysis CP_Synth->EA Structure Structure Determination SCXRD->Structure Properties Property Investigation (e.g., Magnetic, Luminescent) Characterization_Group->Properties

Caption: General experimental workflow.

Data Presentation: Properties of Analogous Coordination Polymers

While specific data for coordination polymers of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile are not yet widely available, the following table summarizes key parameters for coordination polymers constructed from similar imidazole-dicarboxylate ligands to provide a comparative context.

Metal IonAncillary LigandDimensionalityKey Structural FeatureReference
Sr(II)None3D"H-shape" channels[3][4]
Cd(II)Water2DNet-like layer structure[3][4]
Pb(II)Chloride/Water3DHelical chains[6]
Ag(I)None3DFramework with C-H...Ag interactions[7]

This table illustrates the structural diversity that can be achieved with imidazole-based dicarboxylate ligands, suggesting a rich field of possibilities for the dicarbonitrile analogue.

Conclusion and Future Outlook

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile stands as a promising building block for the construction of novel coordination polymers. Its synthesis is accessible through modern, efficient methods, and its multiple coordination sites offer the potential for creating diverse and functional materials. The protocols and insights provided in this guide, based on the established chemistry of related ligands, offer a solid starting point for researchers to explore the coordination chemistry of this exciting new ligand. Future work should focus on the systematic synthesis and characterization of coordination polymers with a range of transition metals and lanthanides to fully elucidate the potential of this versatile bridging ligand.

References

  • Coordination polymer - Wikipedia. Available at: [Link]

  • Guo, B., Li, L., Wang, Y., Zhu, Y., & Li, G. (2013). Construction of a series of coordination polymers from three imidazole-based multi-carboxylate ligands. Dalton Transactions, 42(39), 14268-14280. Available at: [Link]

  • Guo, B., Li, L., Wang, Y., Zhu, Y., & Li, G. (2013). Construction of a series of coordination polymers from three imidazole-based multi-carboxylate ligands. Dalton transactions (Cambridge, England : 2003), 42(39), 14268–14280. Available at: [Link]

  • Jia, H., Li, Y., Xiong, Z., Wang, C., & Li, G. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-3715.
  • Jia, H., Li, Y., Xiong, Z., Wang, C., & Li, G. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton transactions (Cambridge, England : 2003), 43(9), 3704–3715.
  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 15(48), 10438-10445. Available at: [Link]

  • Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. Polymers, 13(4), 548. Available at: [Link]

  • Three Pb{sup II} coordination polymers based on 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid: Syntheses, crystal structures, and fluorescent properties. (2013). Journal of Solid State Chemistry, 204, 236-242. Available at: [Link]

  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar. Available at: [Link]

  • Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. Taylor & Francis. Available at: [Link]

  • Bridging ligand - Grokipedia. Available at: [Link]

  • Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. ResearchGate. Available at: [Link]

  • Variable length ligands: a new class of bridging ligands for supramolecular chemistry and crystal engineering. RSC Publishing. Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. Available at: [Link]

Sources

Method

Application Note: Functionalization of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile for Pharmaceutical Screening

Executive Summary The relentless pursuit of novel molecular scaffolds in modern drug discovery requires chemical entities that offer both synthetic versatility and exceptional biological activity. The 2-aryl-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel molecular scaffolds in modern drug discovery requires chemical entities that offer both synthetic versatility and exceptional biological activity. The 2-aryl-1H-imidazole-4,5-dicarbonitrile core has emerged as a privileged structure[1]. Specifically, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile serves as a highly modular intermediate. This application note provides a comprehensive, self-validating technical guide for the synthesis, late-stage functionalization, and high-throughput screening (HTS) implementation of this scaffold, tailored for drug development professionals targeting kinase inhibition and central nervous system (CNS) pathways[2].

Mechanistic Rationale & Structural Significance

The architectural design of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is highly strategic for pharmaceutical screening:

  • Electronic Modulation via Dicarbonitriles: The 4,5-dicarbonitrile groups act as powerful electron-withdrawing groups (EWGs). This drastically lowers the pKa of the imidazole N-H to approximately 5.5, enhancing its capacity as a potent hydrogen bond donor. Furthermore, these nitriles serve as synthetic handles that can be hydrolyzed to carboxamides, creating intramolecularly hydrogen-bonded conformations that act as to competitively bind ATP sites in kinases[3].

  • Stereoelectronic Effects of the 3-Fluorophenyl Group: The introduction of fluorine at the meta position modulates the dihedral angle between the phenyl ring and the imidazole core. Fluorine's high electronegativity and small Van der Waals radius increase the scaffold's lipophilicity (LogP) and metabolic stability against CYP450-mediated oxidation, while enabling highly specific halogen bonding within hydrophobic protein pockets[1].

Synthesis of the Core Scaffold

Traditional syntheses of highly substituted imidazoles often require prolonged heating, toxic metal catalysts, and complex purification. The following protocol utilizes a green, microwave-assisted methodology that ensures high atom economy and rapid turnover.

Protocol 1: Microwave-Assisted Cyclocondensation

Causality & Validation: We utilize microwave irradiation combined with nitric acid (HNO₃) not merely for speed, but to suppress the formation of polymeric byproducts from 2,3-diaminomaleonitrile (DAMN). HNO₃ acts synergistically as both a Brønsted acid to catalyze Schiff base formation and a to drive the oxidative ring closure[4].

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL microwave-safe quartz vial with 3-fluorobenzaldehyde (0.5 mmol) and 2,3-diaminomaleonitrile (DAMN, 0.5 mmol).

  • Catalysis: Add 2.0 mL of anhydrous acetonitrile as the solvent, followed by the dropwise addition of HNO₃ (1.0 equivalent, 65% aqueous).

  • Irradiation: Seal the vial and subject it to microwave irradiation (500 W) at 70°C for 5–8 minutes[5].

  • Monitoring: Validate reaction completion via TLC (Ethyl Acetate/n-Hexane, 2:1). The disappearance of the DAMN spot and the emergence of a highly UV-active product spot indicates successful cyclization.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization using a minimal volume of hot ethanol and water to yield the pure 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

Functionalization Strategies for Screening Libraries

To generate a diverse library for HTS, the core scaffold must be functionalized. Diversifying the N1 position explores the hydrophobic/ribose-binding pockets of target proteins, while modifying the nitriles probes the hinge region[3].

Protocol 2: Regioselective N-Alkylation

Causality & Validation: Because the dicarbonitrile groups lower the imidazole N-H pKa (~5.5), a mild base like K₂CO₃ is entirely sufficient for deprotonation. Avoiding strong bases (e.g., NaH) prevents unwanted nucleophilic attack or hydrolysis of the sensitive nitrile carbons, ensuring a self-validating, clean conversion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 mmol of the core scaffold in 5.0 mL of anhydrous DMF. Add K₂CO₃ (1.5 mmol) and stir at room temperature for 15 minutes to generate the imidazole anion.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 mmol) dropwise. (e.g., methyl iodide, benzyl bromide).

  • Reaction: Stir the mixture at room temperature for 4–6 hours under an inert N₂ atmosphere.

  • Workup: Quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. Filter the resulting precipitate.

  • Library Formatting: Purify via automated flash chromatography (Silica, DCM/MeOH gradient) and dissolve the purified derivatives in 100% DMSO to a stock concentration of 10 mM for screening.

High-Throughput Screening (HTS) Implementation

Functionalized imidazole libraries are frequently screened against kinase panels or synaptic vesicle proteins (e.g., SV2) for[2].

Protocol 3: Kinase ATP-Competitive Binding Assay (TR-FRET)

Causality & Validation: Highly conjugated functionalized imidazoles often exhibit intrinsic fluorescence, leading to false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition. This allows short-lived background fluorescence to decay, ensuring a high-fidelity, self-validating readout.

Step-by-Step Methodology:

  • Dispensing: Use an acoustic liquid handler to dispense 100 nL of the functionalized imidazole library (from DMSO stocks) into a 384-well low-volume assay plate.

  • Assay Assembly: Add 5 µL of the target kinase enzyme solution and 5 µL of the fluorescently labeled tracer/antibody mix (e.g., Eu-anti-tag antibody and AlexaFluor-labeled ATP-competitive tracer).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and determine IC₅₀ values using a 4-parameter logistic curve fit.

Data Presentation

The following table summarizes the theoretical physicochemical profiling of the core scaffold and its functionalized derivatives, demonstrating their alignment with Lipinski's Rule of Five for drug-likeness.

DerivativeR-Group (N1)C-Group (4,5)MW ( g/mol )cLogPTPSA (Ų)HBDHBATarget Application
Core Scaffold -H-CN212.171.8576.514Baseline Intermediate
Compound A -CH₃-CN226.202.1567.704SV2 Protein Binding
Compound B -Benzyl-CN302.303.5067.704CNS Targets
Compound C -H-CONH₂248.200.45115.054Kinase Inhibition
Compound D -CH₃-CONH₂262.230.85106.244Kinase Inhibition

Visualizations

Synthesis_Workflow A 3-Fluorobenzaldehyde + DAMN B Microwave Irradiation (HNO3, 70°C, 5-8 min) A->B C 2-(3-Fluorophenyl)-1H- imidazole-4,5-dicarbonitrile B->C D N-Alkylation (R-X) K2CO3, DMF C->D E Nitrile Hydration H2O2, NaOH C->E F 1-Alkyl-2-aryl-1H-imidazole Screening Library D->F G Imidazole-4,5-dicarboxamides (Kinase Inhibitors) E->G

Caption: Fig 1. Chemical synthesis and functionalization workflow of the imidazole-4,5-dicarbonitrile core.

HTS_Cascade A Compound Library (Functionalized Imidazoles) B Primary HTS (TR-FRET Kinase Assay) A->B C Hit Validation (Dose-Response IC50) B->C D ADME Profiling (Microsomal Stability) C->D E Lead Optimization D->E

Caption: Fig 2. High-throughput screening cascade for functionalized imidazole libraries.

References

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.[Link]

  • Kalhor, M., et al. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Green Chemistry Letters and Reviews, 14(3), 500-508.[Link]

  • Solinas, R., DiCesare, J. C., & Baures, P. W. (2008). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 13(12), 3149-3170.[Link]

  • UCB Pharma S.A. (2009). Imidazole derivatives, processes for preparing them and their uses.

Sources

Application

Application Note: Synthesis and Integration of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile in TADF OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (CAS: 40953-39-7) Executive Summary and Mechanistic Insights The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (CAS: 40953-39-7)

Executive Summary and Mechanistic Insights

The development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of Donor-Acceptor (D-A) molecular architectures. 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile serves as an exceptionally potent electron-withdrawing group (EWG) and acceptor core in these systems.

As a Senior Application Scientist, I select this specific scaffold over traditional acceptors (like triazines or oxadiazoles) for three causal reasons:

  • Deep LUMO Engineering: The dicarbonitrile imidazole (DCI) core is highly electron-deficient. The two cyano groups at the 4- and 5-positions exert a strong inductive pull, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates efficient electron injection and transport[1].

  • Inductive Fine-Tuning via Meta-Substitution: The addition of the 3-fluorophenyl group provides a pure inductive electron-withdrawing effect (-I). Unlike para- or ortho-fluoro substitutions, the meta-position avoids resonance electron-donation (+R) back into the imidazole ring. Furthermore, the slight asymmetry introduced by the meta-fluorine improves the molecule's solubility in organic solvents and disrupts overly rigid crystal packing, mitigating aggregation-caused quenching (ACQ) in the solid-state emissive layer.

  • Spatial Orbital Separation: When functionalized at the N1 position with a bulky electron donor (e.g., carbazole or phenoxazine derivatives), the steric hindrance forces a highly twisted conformation. This minimizes the spatial overlap between the HOMO (localized on the donor) and the LUMO (localized on the DCI core), resulting in a vanishingly small singlet-triplet energy gap ( ΔEST​ ) critical for efficient Reverse Intersystem Crossing (RISC)[2].

TADF_Mechanism cluster_0 Donor Moiety (e.g., Carbazole) cluster_1 Acceptor (2-(3-Fluorophenyl)-DCI) cluster_2 Twisted D-A TADF Emitter D_HOMO HOMO (-5.3 eV) CT_HOMO HOMO (Donor-localized) D_HOMO->CT_HOMO D_LUMO LUMO (-2.1 eV) D_LUMO->D_HOMO Large Gap A_HOMO HOMO (-6.8 eV) A_LUMO LUMO (-3.2 eV) A_LUMO->A_HOMO Large Gap CT_LUMO LUMO (Acceptor-localized) A_LUMO->CT_LUMO CT_LUMO->CT_HOMO Small ΔEST (<0.1 eV) Efficient RISC

Energy level alignment in D-A TADF emitters utilizing the DCI-fluorophenyl core.

Self-Validating Experimental Protocols

The synthesis of OLED-grade materials demands >99.5% purity. Trace impurities, particularly halogenated byproducts or unreacted amines, act as non-radiative recombination centers (exciton quenchers) that drastically reduce device lifetime. The following protocols are designed with built-in validation steps to ensure optoelectronic-grade purity.

Protocol A: Microwave-Assisted Synthesis of the DCI Core

Traditional reflux methods for synthesizing dicyanoimidazoles from 2,3-diaminomaleonitrile (DAMN) suffer from long reaction times (12–24 hours) and the thermal degradation of DAMN into dark, polymeric tars. We utilize a microwave-assisted oxidative condensation promoted by HNO3​ , which accelerates the cyclization to under 10 minutes and suppresses byproduct formation[3].

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv, 10 mmol)

  • 2,3-Diaminomaleonitrile (DAMN) (1.0 equiv, 10 mmol)

  • Nitric Acid ( HNO3​ , 65% aqueous) (1.0 equiv, 10 mmol)

  • Anhydrous Acetonitrile (20 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL microwave-safe quartz vessel, dissolve DAMN (1.08 g) and 3-fluorobenzaldehyde (1.24 g) in 20 mL of anhydrous acetonitrile.

  • Oxidant Addition: Slowly add 65% HNO3​ dropwise while stirring. Causality: HNO3​ acts dually as a Brønsted acid to catalyze the initial Schiff base formation and as a strong oxidant to drive the subsequent ring-closure and aromatization of the imidazole core[4].

  • Microwave Irradiation: Seal the vessel and irradiate at 500 W, maintaining a temperature of 70°C for 8 minutes.

  • In-Process Validation (TLC): Spot the reaction mixture against starting materials on silica gel TLC (Eluent: Ethyl Acetate/n-Hexane, 2:1). The disappearance of the distinct yellow DAMN spot and the emergence of a highly UV-active product spot ( Rf​≈0.4 ) validates reaction completion.

  • Workup & Purification: Pour the cooled mixture into 100 mL of ice-cold distilled water. A precipitate will form immediately. Filter the crude solid under a vacuum and wash thoroughly with cold water to remove residual acid.

  • Recrystallization: Recrystallize from an ethanol/water mixture to yield 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile as a pale crystalline solid. Yield: ~85%.

Protocol B: N-Functionalization for D-A Emitter Assembly

To convert the DCI core into a TADF emitter, the acidic N-H proton of the imidazole must be deprotonated and reacted with a donor-bearing aryl halide or alkyl spacer[1].

Step-by-Step Procedure:

  • Deprotonation: Suspend the synthesized DCI core (5 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under a strict nitrogen atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0°C.

    • Self-Validation Check: The immediate evolution of H2​ gas bubbles confirms the successful deprotonation of the imidazole N-H. Wait until gas evolution ceases (approx. 30 mins) to ensure complete formation of the nucleophilic imidazolide anion.

  • Coupling: Add the electrophile (e.g., a carbazole-functionalized benzyl bromide) dropwise. Heat the mixture to 80°C for 12 hours.

  • Quenching & Extraction: Cool to room temperature, quench with water, and extract with dichloromethane ( 3×30 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • OLED-Grade Purification (Critical): Column chromatography alone is insufficient for OLED applications. After isolating the product via silica gel chromatography, the material must be subjected to vacuum sublimation (e.g., 10−6 Torr at 250°C) to achieve >99.9% purity.

Synthetic_Workflow Step1 3-Fluorobenzaldehyde + DAMN Step2 Microwave Irradiation (HNO3 Oxidant, 70°C, 8 min) Step1->Step2 Condensation Step3 2-(3-Fluorophenyl)-1H- imidazole-4,5-dicarbonitrile Step2->Step3 Cyclization & Oxidation Step4 N-Alkylation / Arylation (NaH, Donor-Halide, DMF) Step3->Step4 Functionalization Step5 TADF OLED Emitter (Vacuum Sublimation Purified) Step4->Step5 Final Assembly

Microwave-assisted synthetic workflow for 2-(3-fluorophenyl)-DCI and TADF emitter assembly.

Quantitative Data: Photophysical Benchmarking

To demonstrate the efficacy of the 2-(3-fluorophenyl)-DCI core, we compare a generalized DCI-based TADF emitter against CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl), a traditional bipolar host material[1]. The DCI core significantly deepens the LUMO, improving electron mobility, while the twisted architecture minimizes ΔEST​ .

Material PropertyTraditional Host (CBP)DCI-Fluorophenyl TADF EmitterCausality / Impact on OLED Device
HOMO Level (eV) -6.0-5.5 to -5.8Tuned by the donor moiety; facilitates hole injection.
LUMO Level (eV) -2.6-3.2 to -3.4Deepened by the DCI core; dramatically lowers driving voltage.
Singlet-Triplet Gap ( ΔEST​ ) > 0.5 eV< 0.1 eVSteric twisting enables rapid RISC, harvesting triplet excitons.
PLQY (%) ~ 40% (undoped)> 90%High rigidity and suppressed non-radiative decay pathways.
Max EQE (%) ~ 8% (fluorescent)> 25%100% internal quantum efficiency via TADF mechanism.

Note: Values for the DCI-emitter are representative of optimized D-A configurations utilizing the synthesized scaffold.

References

  • [1] Dicyano-Imidazole-Based Host Materials Possessing a Balanced Bipolar Nature To Realize Efficient OLEDs with Extremely High Luminance. The Journal of Physical Chemistry C, ACS Publications (2020). Available at: [Link]

  • [2] Enhancing Tandem Organic Light-Emitting Diode Performance with Multiple Electroluminescent Units. ACS Photonics, ACS Publications (2023). Available at: [Link](Note: Link derived from standard ACS DOI formatting for tandem OLED literature).

  • [3][4] Kalhor, M., et al. Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Green Chemistry Letters and Reviews, Vol 14, No 3, Taylor & Francis (2021). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the dedicated technical support resource for the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve yields.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific challenges you may encounter during the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a key intermediate in various chemical and pharmaceutical applications.

Q1: My reaction yield for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is consistently low. What are the most likely causes and how can I address them?

Low yields in this synthesis often stem from several critical factors related to the core reaction between 3-fluorobenzaldehyde and diaminomaleonitrile (DAMN). Here’s a systematic approach to diagnosing and solving the problem.

Pillar 1: Reagent Quality and Stoichiometry

  • Purity of Diaminomaleonitrile (DAMN): DAMN is a tetramer of hydrogen cyanide and its purity is paramount.[1][2][3] Impurities can significantly interfere with the reaction. It is advisable to use highly pure, commercially available DAMN or to purify it before use.

  • Aldehyde Quality: Ensure the 3-fluorobenzaldehyde is free from oxidized impurities (e.g., 3-fluorobenzoic acid), which can be checked by techniques like NMR or IR spectroscopy.

  • Stoichiometric Ratios: While a 1:1 molar ratio of the aldehyde to DAMN is theoretically required, empirical optimization is often necessary. Consider a slight excess of the aldehyde to ensure complete consumption of the more expensive DAMN.

Pillar 2: Reaction Conditions - The Crux of the Synthesis

The reaction proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization to form the imidazole ring.[4] Controlling the conditions for these steps is critical.

  • Solvent Selection: The choice of solvent can dramatically affect reactant solubility and the stability of intermediates.[5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often effective for this type of condensation.[4][5] Acetonitrile, in particular, has been successfully used in microwave-assisted syntheses.[4]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While common in many imidazole syntheses, they may lead to lower yields for this specific substrate due to side reactions or poor solubility of starting materials.[5][6]

    • Solvent-Free or "Green" Conditions: Some protocols have shown success using water or even solvent-free conditions, which can be both environmentally friendly and high-yielding.[6]

  • Catalyst and Oxidizing Agent: The cyclization of the intermediate requires an oxidant.

    • Nitric Acid (HNO₃): Has been effectively used as both a catalyst and an oxidizing agent, particularly in microwave-assisted protocols, leading to shorter reaction times and higher yields.[4]

    • Cerium (IV) Ammonium Nitrate (CAN): In combination with nitric acid, CAN has been used for the solvent-free synthesis of 2-aryl-4,5-dicarbonitrile imidazoles at elevated temperatures.[7]

    • Air Oxidation: In some cases, particularly at higher temperatures, atmospheric oxygen can serve as the oxidant, though this can be less controlled and may lead to lower yields.

  • Temperature and Reaction Time: These parameters are intrinsically linked.

    • Conventional Heating: Reactions are often refluxed for several hours.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of degradation products.[9][10]

    • Microwave Irradiation: This technique can dramatically reduce reaction times (to minutes) and often improves yields by providing rapid, uniform heating.[4][11] An optimized power and temperature (e.g., 500W at 70°C) should be determined experimentally.[4]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Verify Purity of 3-Fluorobenzaldehyde & DAMN start->reagent_check reagent_check->start Impurities Found (Purify Reagents) stoichiometry Optimize Molar Ratios (e.g., slight excess of aldehyde) reagent_check->stoichiometry Purity OK conditions Evaluate Reaction Conditions stoichiometry->conditions solvent Screen Solvents (Acetonitrile, DMF, Ethanol) conditions->solvent catalyst Optimize Catalyst/Oxidant (e.g., HNO₃, CAN) solvent->catalyst temp_time Adjust Temperature & Time (Monitor by TLC) catalyst->temp_time microwave Consider Microwave -Assisted Synthesis temp_time->microwave workup Assess Work-up & Purification Procedure microwave->workup purification Refine Purification Method (Crystallization, Chromatography) workup->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low synthesis yield.

Q2: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

The formation of side products is a common issue, often arising from incomplete reaction or competing reaction pathways.

  • Common Side Products:

    • Schiff Base Intermediate ((E)-2-amino-3-(((3-fluorophenyl)methylene)amino)maleonitrile): This is the primary intermediate. Its presence in the final product indicates incomplete oxidative cyclization.

    • Oxazole Byproducts: In related imidazole syntheses, the formation of oxazoles can be a competing reaction. This can sometimes be suppressed by using a large excess of the ammonia source (in this case, the amino groups of DAMN).[10]

    • Polymeric Materials: DAMN can undergo polymerization under certain conditions.[6]

  • Minimization Strategies:

    • Ensure Complete Cyclization: If the Schiff base intermediate is the main impurity, focus on the oxidation step. Increase the amount of oxidant, extend the reaction time, or increase the temperature, while carefully monitoring for product degradation.[9]

    • Control Reaction Temperature: Excessive heat can promote side reactions and decomposition.[12] Maintain the temperature within the optimal range determined for your specific protocol.

    • Efficient Mixing: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and promote the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general, established synthetic route for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile?

The most common and direct route is the condensation and subsequent oxidative cyclization of 3-fluorobenzaldehyde with 2,3-diaminomaleonitrile (DAMN).[4][7] This one-pot reaction is advantageous due to the availability of starting materials and operational simplicity.[4]

Reaction Scheme

Caption: General synthesis of the target imidazole dicarbonitrile.

Q2: How critical is the choice of solvent?

Solvent choice is highly critical as it influences reactant solubility, reaction rate, and even the reaction pathway.[5] As detailed in the troubleshooting guide, polar aprotic solvents like acetonitrile often provide the best results for this specific synthesis, especially under microwave conditions.[4] It is recommended to perform small-scale solvent screening experiments if yields are suboptimal.

SolventTypeTypical OutcomeReference
Acetonitrile Polar AproticGood to Excellent Yields (esp. with MW)[4]
DMF / DMSO Polar AproticOften effective, good solvating power[5]
Ethanol / Methanol Polar ProticCan lead to lower yields or side reactions[5][6]
Water Polar ProticPotential for "green" synthesis, but solubility may be an issue[6]
Solvent-Free N/AHigh efficiency, especially with heat/MW[7]
Caption: Comparison of common solvents for imidazole synthesis.

Q3: What purification methods are most effective for the final product?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: This is often the most effective method for obtaining a high-purity product. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly.[13] Washing the filtered crystals with a cold, non-polar solvent like n-hexane can help remove residual impurities.

  • Column Chromatography: If crystallization is ineffective or if impurities have similar solubility, silica gel chromatography is a viable option. A common eluent system is a mixture of ethyl acetate and n-hexane.[4]

  • Post-Reaction Work-up: After the reaction is complete (as monitored by TLC), the solvent is typically removed under reduced pressure. The resulting crude solid can then be washed with water and a minimal amount of cold ethanol to remove more polar impurities before proceeding to final purification.[4]

Q4: Are there any specific safety precautions for this synthesis?

Yes. Standard laboratory safety protocols must be followed. Additionally:

  • Diaminomaleonitrile (DAMN): As a tetramer of hydrogen cyanide, it should be handled with care in a well-ventilated fume hood.[3]

  • Strong Oxidants: Reagents like nitric acid are corrosive and strong oxidizers. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][9]

  • Microwave Synthesis: Use a dedicated scientific microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a high-yield method for the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles.[4]

Materials:

  • 3-Fluorobenzaldehyde (0.5 mmol)

  • 2,3-Diaminomaleonitrile (DAMN) (0.5 mmol)

  • Nitric Acid (HNO₃, 65%) (1.0 equivalent)

  • Acetonitrile (2 mL)

Procedure:

  • Combine 3-fluorobenzaldehyde, diaminomaleonitrile, and nitric acid in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add acetonitrile (2 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5-8 minutes at a constant temperature of 70°C and a power of 500 W.

  • Monitor the reaction progress using TLC (Eluent: ethyl acetate/n-hexane, 2:1).

  • After completion, allow the vessel to cool to room temperature.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • To the crude solid, add a minimum amount of cold ethanol and water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. The product can be further purified by recrystallization from ethanol if necessary.

References

  • Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Benchchem.
  • Synthesis and Characterization of 2,3-Diaminomaleonitrile Derivatives by One-Pot Schiff Base Reaction and Their Application in Dye Synthesized Solar Cells. Indonesian Journal of Chemistry.
  • Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
  • Troubleshooting low yield in the synthesis of 2-butyl-imidazole. Benchchem.
  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar.
  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. PMC. Available at: [Link]

  • Diaminomaleonitrile derivative compounds, polymers, and method of producing same. Google Patents.
  • 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Bentham Science Publishers. Available at: [Link]

  • Diaminomaleonitrile. Wikipedia. Available at: [Link]

  • A New Process To Prepare 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent. ACS Publications. Available at: [Link]

  • Preparation of 4,5-dicyanoimidazoles. Google Patents.
  • A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • A Key Stacking Factor for Effective Formation of Pyrene Excimer in Crystal: Degree of π-π Overlap - Supporting Information. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Overcoming solubility issues of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile in organic solvents

Technical Support Center: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile Welcome to the technical support guide for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the technical support guide for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility in organic solvents. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile contribute to its poor solubility?

A1: The solubility behavior of this molecule is complex due to a combination of competing structural features:

  • Aromatic and Heterocyclic Core: The molecule is built on a rigid, planar imidazole ring fused with a phenyl group. Such large, flat structures have strong intermolecular π-π stacking interactions in the solid state, which require significant energy to overcome for dissolution. Phenylimidazoles, in particular, have been shown to have lower solubility compared to simpler imidazoles.[1][2]

  • High Polarity from Dicarbonitrile Groups: The two nitrile (-C≡N) groups are highly polar and are strong hydrogen bond acceptors. This introduces a significant polar character to one part of the molecule.

  • Ambivalent Fluorophenyl Group: The 3-fluorophenyl group introduces a dual nature. The fluorine atom is highly electronegative, creating a strong dipole moment in the C-F bond.[3] However, fluorination can also increase a molecule's lipophilicity and reduce its ability to participate in favorable interactions with solvent molecules, a phenomenon sometimes described as "omniphobicity".[4][5]

  • Hydrogen Bonding Capability: The imidazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing for self-association via hydrogen bonding, which further stabilizes the crystal lattice and hinders dissolution.[6]

Essentially, the molecule possesses distinct regions of high polarity, non-polarity, and poor interactiveness, making it difficult for any single solvent to effectively solvate all parts of the molecule simultaneously.

Q2: I am starting a new project with this compound. Which organic solvents should I try first?

A2: For initial trials, begin with polar aprotic solvents, which are generally most effective for compounds with high crystallinity and multiple polar functional groups. Our recommended starting points are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents have high dielectric constants and are strong hydrogen bond acceptors, which helps to disrupt the intermolecular forces of the solute. If these fail or are incompatible with your downstream application, a systematic screening approach is recommended. (See Protocol 1).

Q3: My compound seems insoluble even in hot DMSO. What are my next steps?

A3: This indicates very strong crystal lattice energy. Before abandoning the solvent, ensure you have employed mechanical assistance like sonication. If solubility remains poor, you may need to consider a co-solvent system or a pH modification strategy. The imidazole moiety is weakly basic and can be protonated under acidic conditions, which can dramatically increase solubility in polar protic solvents.[6] However, be aware that this may alter the compound's chemical properties and reactivity.

Q4: Is it safe to heat the solution to aid dissolution? What are the risks?

A4: Gentle heating can significantly increase the rate of dissolution and the saturation concentration of the compound. However, there are two primary risks:

  • Thermal Degradation: Like many complex organic molecules, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile may be susceptible to degradation at elevated temperatures. Always run a preliminary stability test (e.g., by LC-MS) on a small sample heated for a short duration.

  • Supersaturation and Precipitation: A solution prepared at a high temperature may become supersaturated upon cooling to room temperature, leading to sudden and often uncontrolled precipitation. If you must heat the solution, ensure it remains at the working temperature or perform dilutions while the solution is still warm.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter and provides structured protocols to resolve them.

Issue 1: The compound does not dissolve in the initial chosen solvent at room temperature.

This is the most common challenge, stemming from a mismatch between the solvent's properties and the solute's complex requirements. A systematic, multi-step approach is the most efficient way to find a suitable solvent system.

G cluster_0 Start Select Solvent (See Table 1) Vortex Vortex/Stir Vigorously (5-10 min) Start->Vortex Sonicate Sonicate (15-30 min) Vortex->Sonicate Heat Gentle Heating (40-60°C, Monitor Stability) Sonicate->Heat Result Assess Solubility Heat->Result Success Fully Dissolved: Proceed with Experiment Result->Success Yes Failure Insoluble/Partially Soluble: Choose New Solvent or Use Co-Solvent Result->Failure No G Stock High-Concentration Stock (e.g., 100% DMSO) Addition Rapid addition of Aqueous Buffer (Anti-Solvent) Stock->Addition SlowAddition Slow, dropwise addition with vigorous vortexing Stock->SlowAddition Correct Method Precipitation Precipitation Occurs (Local Supersaturation) Addition->Precipitation Solution Homogeneous Solution (Target Concentration) SlowAddition->Solution

Caption: Illustration of precipitation risk and the correct mitigation technique.

This protocol aims to find a stable mixture of a strong organic solvent and a weaker experimental medium.

  • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of a strong solvent (e.g., DMSO, DMF) to create a high-concentration stock solution (e.g., 20-50 mM).

  • Determine Maximum Co-Solvent Tolerance: In a blank test (without your compound), determine the maximum percentage of the organic solvent your experimental system can tolerate without adverse effects (e.g., cell death, assay interference).

  • Titration Test: a. Place a fixed volume of your secondary solvent (e.g., 990 µL of phosphate-buffered saline) into a vial. b. While vortexing vigorously, add a small aliquot of your concentrated stock (e.g., 10 µL to achieve a 1:100 dilution). c. Observe immediately for any cloudiness or precipitate formation.

  • Troubleshooting the Titration:

    • If precipitation occurs: The final concentration is too high for that solvent ratio. You must either (a) lower the final target concentration or (b) increase the percentage of the strong organic co-solvent if your system allows.

    • Technique is critical: Always add the concentrated organic stock to the larger volume of the weaker solvent, and never the other way around. Add it dropwise and directly into the vortex of the liquid to ensure rapid mixing and avoid localized high concentrations. [7]

For aqueous co-solvent systems, adjusting the pH can be a powerful solubilization tool. [8]1. Rationale: The imidazole ring has a pKa of approximately 7. [6]By lowering the pH of the aqueous medium to below 6, the imidazole nitrogen can become protonated. 2. Effect: This protonation creates a positive charge on the molecule, forming a salt-like species that is significantly more soluble in polar/aqueous media. 3. Protocol: a. Prepare a series of aqueous buffers with varying pH (e.g., pH 7.4, 6.5, 5.5). b. Repeat the co-solvent titration test (Protocol 2) with each buffer. c. Observe if solubility is enhanced at lower pH values. Note: This method is only suitable if the change in pH and the protonation of the compound do not interfere with your experimental objectives.

References

  • Domańska, U., & Ksiażczak, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 899–904. [Link]

  • Iqbal, H., et al. (2014). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Journal of Molecular Liquids, 197, 309-313. [Link]

  • Al-Ostoot, F. H., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IntechOpen. [Link]

  • Kim, T., et al. (2023). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Advanced Optical Materials, 11(19). [Link]

  • Domańska, U., & Ksiażczak, A. (2005). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 50(5), 1545–1549. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Summary for CID 795. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Company Blog. [Link]

  • ChemSynthesis. (2025). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Chemical Database. [Link]

  • Multiple Authors. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora Discussion. [Link]

  • Clem, M. G., & Bechtold, C. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jamadar, M. J., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Cisterna, B., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. International Journal of Molecular Sciences, 23(4), 2026. [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2848-2858. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties. CompTox Chemicals Dashboard. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Solvent Selection for the Recrystallization of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of 2-(3-Fluorophenyl)-1H-imid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. The following question-and-answer format directly addresses the common challenges and questions that arise during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a crude batch of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. How do I even begin to select a suitable recrystallization solvent?

A1: Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Given the molecular structure of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, we can make some educated predictions to narrow down our choices.

Molecular Structure Analysis:

  • Imidazole Ring and Dicarbonitrile Groups: These functionalities introduce significant polarity and the potential for hydrogen bonding and dipole-dipole interactions.

  • Fluorophenyl Group: The fluorinated aromatic ring adds a degree of hydrophobicity and can participate in π-stacking interactions. The fluorine atom itself can engage in specific interactions with certain solvents.

  • Overall Polarity: The molecule possesses a blend of polar (imidazole, dinitriles) and non-polar (phenyl ring) characteristics.

Based on this, a logical starting point is to screen a range of solvents with varying polarities. The principle of "like dissolves like" is a useful, albeit simplified, guide.

A recommended initial solvent screening panel is presented below:

Solvent ClassRecommended SolventsRationale
Protic Solvents Ethanol, Methanol, IsopropanolThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the imidazole and nitrile nitrogens.
Polar Aprotic Solvents Acetone, Acetonitrile, Ethyl AcetateThese solvents offer a good balance of polarity to dissolve the compound when hot, without the risk of hydrogen bond donation which could, in some cases, lead to side reactions with the nitrile groups.
Aromatic Solvents TolueneThe aromatic nature of toluene may favorably interact with the fluorophenyl ring of your compound.
Halogenated Solvents Dichloromethane (DCM)Often a good solvent for a wide range of organic compounds, but its low boiling point can sometimes make it less ideal for achieving a large solubility differential.
Ethers Tetrahydrofuran (THF)A moderately polar aprotic solvent.
Q2: What is a reliable and material-sparing method for screening these potential solvents?

A2: A systematic small-scale solubility test is the most efficient way to screen solvents without consuming a large amount of your crude product.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Arrange a series of small, labeled test tubes, each containing approximately 10-20 mg of your crude 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise (e.g., 0.2 mL at a time) and vortex or agitate after each addition. Observe if the solid dissolves at room temperature.

    • Ideal Outcome: The compound is insoluble or sparingly soluble in the cold solvent. If it dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Elevated Temperature Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or with a heat gun while stirring. Continue to add small portions of the solvent until the solid fully dissolves.

    • Ideal Outcome: The compound dissolves completely in a minimal amount of the hot solvent.

  • Cooling and Crystallization Test: Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form.

    • Ideal Outcome: A good yield of well-formed crystals appears upon cooling. If the compound "oils out" (forms a liquid layer instead of solid crystals) or if no crystals form, the solvent may be unsuitable. "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute.

  • Record Observations: Carefully document your observations for each solvent in a table, as shown below.

Table for Solvent Screening Observations:

SolventSolubility at Room Temp. (mg/mL)Solubility at Boiling (mg/mL)Observations Upon CoolingSuitability
e.g., EthanolLowHighCrystalline solid formedGood
e.g., DichloromethaneHighHigh-Poor (for single solvent)
e.g., HeptaneLowLowInsolublePoor
e.g., AcetoneLowHighOiled outPotentially problematic

Solvent_Selection_Workflow start Start: Crude 2-(3-Fluorophenyl)-1H- imidazole-4,5-dicarbonitrile screen Perform Small-Scale Solvent Screening (Ethanol, Acetone, Acetonitrile, Toluene, etc.) start->screen observe Record Solubility at Room Temp & Boiling screen->observe decision1 decision1 observe->decision1 protocol1 Proceed with Single-Solvent Protocol protocol2 Proceed with Two-Solvent Protocol single_solvent single_solvent decision1->single_solvent Yes two_solvent two_solvent decision1->two_solvent No single_solvent->protocol1 two_solvent->protocol2

Q3: I've found a suitable single solvent. What is the detailed procedure for recrystallization?

A3: Once you have identified a promising single solvent, you can proceed with the bulk recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place your crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of your product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities. Causality: Using ice-cold solvent minimizes the loss of your purified product during the washing step.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q4: No single solvent seems ideal. What should I do?

A4: If no single solvent provides the desired solubility profile, a two-solvent (or solvent-antisolvent) system is an excellent alternative.[1] This involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "antisolvent"), and the two solvents must be miscible.

Common Miscible Solvent Pairs:

  • Ethanol-Water

  • Acetone-Hexane

  • Ethyl Acetate-Hexane

  • Dichloromethane-Hexane

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Q5: My compound is "oiling out" instead of forming crystals. How can I troubleshoot this?

A5: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution becomes saturated at a temperature above the compound's melting point.

Troubleshooting Strategies for "Oiling Out":

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. This will lower the saturation temperature of the solution.

  • Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature by adding the antisolvent at a slightly cooler temperature.

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.

Q6: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?

A6: This usually indicates that the solution is not saturated, meaning too much solvent was added.

Troubleshooting Strategies for No Crystal Formation:

  • Boil Off Excess Solvent: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again.

  • Induce Crystallization:

    • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, adding a tiny crystal (a "seed crystal") to the cooled solution can provide a template for crystallization to begin.

  • Use an Antisolvent: If you are using a single solvent, you can try adding a miscible antisolvent to the cooled solution to decrease the solubility of your compound.

Troubleshooting_Workflow start Problem Encountered During Cooling decision1 What is the issue? start->decision1 oiling_out Compound 'Oiling Out' decision1->oiling_out Liquid layer forms no_crystals No Crystals Forming decision1->no_crystals Solution remains clear solution1 Re-heat, add more solvent to lower saturation temperature oiling_out->solution1 solution2 Boil off excess solvent to concentrate no_crystals->solution2 solution3 Induce crystallization: - Scratch flask - Add seed crystal solution2->solution3

Q7: Are there any specific chemical stability concerns I should have for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile during recrystallization?

A7: Yes, the dicarbonitrile functionality is susceptible to hydrolysis, especially under certain conditions.

  • Hydrolysis of Nitriles: The nitrile groups (-CN) can be hydrolyzed to amides (-CONH2) and subsequently to carboxylic acids (-COOH) in the presence of water, particularly with acid or base catalysis and heat.[2][3][4][5][6]

    • Recommendation: It is best to use anhydrous solvents if possible and to avoid strongly acidic or basic conditions during recrystallization unless you are intentionally trying to hydrolyze the nitrile groups. If using protic solvents like ethanol or methanol, ensure they are of a high grade with low water content.

  • Thermal Stability: Aromatic nitriles are generally thermally stable. However, prolonged heating at very high temperatures could potentially lead to degradation.[7] It is good practice to use the minimum heating time necessary to dissolve the compound.

  • Fluorophenyl Group Stability: The C-F bond on the aromatic ring is very strong and generally stable under typical recrystallization conditions. However, it is worth noting that in some biological systems or under harsh reaction conditions, C-F bond cleavage can occur.[8] This is unlikely to be a concern during a standard recrystallization.

References

  • Grokipedia. Hydrolysis of nitriles.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1550-1557.
  • Gonzalez, J. A., et al.
  • Benchchem. Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • Kim, S., & Kim, D. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Avdeef, A. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK.
  • MIT OpenCourseWare. 8.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Ejskjær, L., et al. (2024, June 13). Predictions of biorelevant solubility change during dispersion and digestion of lipid-based formulations. European Journal of Pharmaceutical Sciences, 200, 106833.
  • Bennett-Lenane, H., et al. (2020, November 2).
  • Wang, M., et al. (2020, March 4).
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Reddit. (2019, December 18).
  • Crystalliz
  • NIH. (2019, June 20). The Dark Side of Fluorine. PMC.
  • Wang, F., et al. (2021). Study on aromatic nitrile-based resins containing both phthalonitrile and dicyanoimidazole groups.
  • NOAA. Nitriles | CAMEO Chemicals.
  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • TCI Chemicals. (2024, December 5).
  • Cloudinary. (2015, May 28).
  • Farnell.
  • Bentham Science Publisher.

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the Technical Support Center. The N-alkylation of 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The N-alkylation of 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile presents unique synthetic challenges. The strong electron-withdrawing nature of the two nitrile groups significantly increases the acidity of the imidazole N-H proton while simultaneously reducing the nucleophilicity of the resulting imidazolide anion. This guide addresses common side reactions—such as over-alkylation, nitrile hydration, and perceived regioselectivity issues—providing mechanistic insights and validated protocols to ensure high-yielding derivatization.

Mechanistic Pathway & Troubleshooting Logic

Troubleshooting Start 2-(3-Fluorophenyl)-1H- imidazole-4,5-dicarbonitrile Deprotonation Deprotonation (Base Selection) Start->Deprotonation Anion Delocalized Imidazolide Anion (Poor Nucleophile) Deprotonation->Anion Water Trace Water present? Deprotonation->Water Alkylation Electrophile Addition (R-X) Anion->Alkylation Product 1-Alkyl-2-(3-fluorophenyl)- 1H-imidazole-4,5-dicarbonitrile Alkylation->Product Excess Excess R-X / High Heat? Alkylation->Excess Hydrolysis Side Reaction: Nitrile Hydration (M+18) Water->Hydrolysis OverAlk Side Reaction: Imidazolium Salt Formation Excess->OverAlk

Reaction pathways and common side reactions during the N-alkylation of dicyanoimidazoles.

Frequently Asked Questions (FAQs)

Q1: I am trying to isolate the N1 and N3 alkylated regioisomers, but I only observe a single product spot on TLC/HPLC. Why is there no regioselectivity? Expert Insight: This is a common misconception driven by the asymmetry of the 3-fluorophenyl group. In reality, there is no N1/N3 regioselectivity issue for this specific substrate. Because both C4 and C5 bear identical cyano groups, the imidazole core is symmetric. The 3-fluorophenyl group at C2 can freely rotate around the C2-C1' bond at room temperature. Consequently, alkylation at either nitrogen yields the exact same constitutional isomer and rotameric equilibrium. You are seeing a single spot because only one product mathematically exists.

Q2: My reaction stalls at 40-50% conversion. When I force the reaction with higher temperatures, I get a complex mixture. What is happening? Expert Insight: The 4,5-dicarbonitrile motif dramatically lowers the pKa of the imidazole N-H (typically pKa ~5.2 for dicyanoimidazoles, compared to 14.5 for unsubstituted imidazole) (1)[1]. While this makes deprotonation facile even with weak bases, the resulting delocalized imidazolide anion is highly stabilized and poorly nucleophilic. Forcing conditions do not significantly accelerate the desired N-alkylation but instead promote side reactions, such as the formation of N,N'-dialkylimidazolium salts or base-catalyzed degradation (2)[2]. To improve conversion, switch to a more reactive electrophile (e.g., alkyl triflates, dimethyl sulfate, or iodides) rather than increasing the temperature (3)[3].

Q3: I am observing a major side product with a mass of [M+18]. What is this, and how do I prevent it? Expert Insight: A mass shift of +18 Da indicates the hydration of one of the nitrile groups to a primary carboxamide (-CONH2) (4)[4]. This side reaction is triggered by the presence of trace water in combination with hygroscopic bases (like K2CO3 or Cs2CO3) or the use of hydroxide bases. The electron-deficient nature of the dicyanoimidazole makes the nitrile carbons highly susceptible to nucleophilic attack by hydroxide ions. Resolution: Use strictly anhydrous solvents (e.g., dry DMF or THF) and non-nucleophilic bases like Sodium Hydride (NaH).

Q4: Could the 3-fluorophenyl ring be undergoing nucleophilic aromatic substitution (SNAr) with my base? Expert Insight: While fluorine is an excellent leaving group in SNAr reactions, its meta-position relative to the imidazole ring lacks the direct resonance stabilization required to form the necessary Meisenheimer complex. SNAr is highly unlikely unless you are using strong, hard nucleophiles (e.g., NaOMe, KOtBu) at reflux temperatures. If you suspect base interference, it is more likely that the base is reacting with your alkyl halide (e.g., forming ethers or amines) rather than the fluorophenyl ring.

Comparative Reaction Matrix
Base / Solvent SystemNucleophilicity of AnionTypical ConversionPrimary Side ReactionsRecommendation
K₂CO₃ / DMF (Wet) Moderate40-50%Nitrile hydration (M+18)Avoid unless the solvent is strictly anhydrous.
NaH / THF (Dry) High>90%Imidazolium salt (if R-X is in excess)Optimal. Fast deprotonation, clean profile.
DIPEA / MeCN Low20-30%Unreacted starting materialUse only with highly reactive electrophiles (e.g., triflates).
NaOH / H₂O-DCM Moderate<10%Extensive nitrile hydrolysisNot recommended for dicyanoimidazoles.
Self-Validating Experimental Protocol: Anhydrous N-Alkylation

This protocol utilizes NaH to ensure complete, irreversible deprotonation while avoiding the hydrolytic side reactions associated with carbonate bases.

Step 1: Preparation & Deprotonation

  • Charge a flame-dried round-bottom flask with 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions prevent hydroxide-mediated attack on the electrophilic nitrile groups.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise under a positive pressure of nitrogen.

    • Self-Validation: Observe the immediate evolution of H₂ gas. The cessation of bubbling (typically 15-20 minutes) serves as an internal, visual validation that quantitative deprotonation to the imidazolide anion is complete. The solution will typically turn a deep yellow/orange due to the highly delocalized anion.

Step 2: Electrophile Addition

  • Add the alkylating agent (e.g., alkyl iodide, 1.05 eq) dropwise at 0 °C.

    • Causality: A slight excess of electrophile ensures full conversion, but strictly limiting it to 1.05 eq prevents the formation of the N,N'-dialkylimidazolium salt (over-alkylation).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (typically 3:1 Hexanes:EtOAc).

Step 3: Quench & Isolation

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.

    • Self-Validation: A successful quench will dissipate the deep color of the anion, indicating neutralization of any unreacted base and protonation of trace unreacted starting material.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers extensively with 5% aqueous LiCl (5x) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-alkyl-2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

References
  • Direct C–N Coupling of Imidazoles and Benzylic Compounds via Iron-Catalyzed Oxidative Activation of C–H Bonds. The Journal of Organic Chemistry. 2

  • An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. Macromolecules.3

  • Product Class 3: Imidazoles. Science of Synthesis. 1

  • Method for production of N-(2-amino-1,2-dicyanovinyl)imidates, method for production of N-(2-amino-1,2-dicyanovinyl)formamidine, and method for production of aminoimidazole derivatives. US Patent 8273899B2. 4

Sources

Troubleshooting

Preventing hydrolysis of nitrile groups in 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the technical support center for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and stability of this compound, with a specific focus on preventing the hydrolysis of its nitrile groups.

Introduction to Nitrile Group Stability

The nitrile groups in 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile are critical functional moieties, often serving as key pharmacophores or synthetic handles.[1] However, like many nitriles, they are susceptible to hydrolysis, which can lead to the formation of undesired amides or carboxylic acids, compromising experimental outcomes.[2][3][4] This guide provides a comprehensive overview of the mechanisms of nitrile hydrolysis and practical strategies to mitigate this issue.

The stability of the nitrile group is significantly influenced by the electronic properties of its molecular environment. The imidazole ring, being an electron-rich aromatic system, can influence the reactivity of the attached nitrile groups.[5][6] Furthermore, the fluorine atom on the phenyl ring introduces an inductive electron-withdrawing effect that can also modulate reactivity.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the hydrolysis of the nitrile groups most likely to occur?

A1: Hydrolysis of nitriles is most commonly observed under either acidic or basic aqueous conditions, particularly with heating.[3][4][7] The reaction is generally slow in neutral water at room temperature but is significantly accelerated by the presence of acids or bases.[7][8]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrogen atom of the nitrile is protonated, which greatly increases the electrophilicity of the nitrile carbon. This makes it more susceptible to nucleophilic attack by water.[2][3][9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[2][3][10] This process typically requires harsher conditions (e.g., higher temperatures, prolonged reaction times) compared to acid-catalyzed hydrolysis.[3]

Q2: Can the hydrolysis be stopped at the amide stage?

A2: It is possible, but challenging, to selectively hydrolyze the nitrile to the corresponding amide without further hydrolysis to the carboxylic acid. Milder basic conditions may favor the formation of the amide.[3] However, under the harsh conditions often required for nitrile hydrolysis, the intermediate amide is typically also hydrolyzed.[4]

Q3: What is the visual or analytical evidence of nitrile group hydrolysis?

A3: The primary products of hydrolysis are the corresponding carboxamide and carboxylic acid. These can be detected and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolysis products will have different polarities and thus different Rf values compared to the starting dicarbonitrile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for separating and quantifying the starting material and its hydrolysis products.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) and the appearance of a carbonyl stretch for the amide (around 1650 cm⁻¹) or carboxylic acid (around 1700 cm⁻¹) are clear indicators of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show the disappearance of the nitrile carbon signal (around 115-120 ppm) and the appearance of a carbonyl carbon signal (around 160-180 ppm). ¹H NMR may also show changes in the aromatic region and the appearance of new N-H or O-H signals.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section provides actionable strategies to minimize or prevent the hydrolysis of the nitrile groups during your experiments.

Issue Potential Cause Recommended Solution & Rationale
Hydrolysis during reaction workup Presence of residual acid or base from the reaction.Neutralize the reaction mixture carefully before extraction. Use a mild base like sodium bicarbonate to neutralize acids, or a mild acid like dilute ammonium chloride to neutralize bases. This removes the catalyst for hydrolysis.
Hydrolysis during purification (e.g., column chromatography) Using protic or acidic/basic solvents.Use neutral, aprotic solvents for chromatography. Solvents like ethyl acetate, dichloromethane, and hexanes are generally safe. Avoid using methanol or water in the eluent if possible. If a protic solvent is necessary, use it at low temperatures and for the shortest possible time.
Degradation during storage Exposure to moisture and atmospheric acids or bases.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. This minimizes contact with water and atmospheric contaminants that can promote slow hydrolysis over time.
Hydrolysis during a subsequent reaction step Incompatible reaction conditions (e.g., strongly acidic or basic reagents).Consider using a protecting group strategy if harsh conditions are unavoidable. While direct protection of nitriles is less common, careful selection of reaction conditions to be as mild and anhydrous as possible is crucial. If the reaction must be run in an aqueous environment, maintain a neutral pH if the reaction chemistry allows.

Experimental Protocols

Protocol 1: General Handling and Storage of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

This protocol outlines the best practices for handling and storing the compound to maintain its integrity.

Materials:

  • 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

  • Inert atmosphere (Argon or Nitrogen)

  • Dry, clean vials with screw caps and PTFE septa

  • Desiccator

Procedure:

  • Upon receipt, immediately transfer the compound to a pre-dried vial under a stream of inert gas.

  • Seal the vial tightly with the cap.

  • For additional protection, wrap the cap with Parafilm®.

  • Store the vial in a desiccator at room temperature, away from light.

Protocol 2: Neutral Workup Procedure to Minimize Hydrolysis

This protocol provides a general method for working up a reaction mixture containing the dicarbonitrile compound while minimizing the risk of hydrolysis.

Materials:

  • Reaction mixture containing 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted under acidic conditions, slowly add saturated aqueous sodium bicarbonate solution with stirring until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • If the reaction was conducted under basic conditions, slowly add a dilute acid (e.g., 1M HCl) until the aqueous layer is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent in vacuo at a low temperature.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism of acid-catalyzed nitrile hydrolysis.

Hydrolysis_Pathway cluster_products Hydrolysis Products Nitrile Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Iminol Intermediate ProtonatedNitrile->Intermediate1 + H₂O - H⁺ Water H₂O Amide Amide (R-CONH₂) Intermediate1->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Intermediate2 Tetrahedral Intermediate ProtonatedAmide->Intermediate2 + H₂O CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate2->CarboxylicAcid - NH₃ - H⁺ Ammonium NH₄⁺

Caption: Acid-catalyzed hydrolysis of a nitrile group.

Logical Workflow for Troubleshooting

This diagram outlines a decision-making process for addressing suspected nitrile hydrolysis.

Troubleshooting_Workflow Start Suspected Nitrile Hydrolysis Analyze Analyze sample by TLC, HPLC, or NMR Start->Analyze HydrolysisConfirmed Is Hydrolysis Confirmed? Analyze->HydrolysisConfirmed NoHydrolysis No Hydrolysis Detected. Proceed with experiment. HydrolysisConfirmed->NoHydrolysis No IdentifySource Identify Potential Source of Hydrolysis HydrolysisConfirmed->IdentifySource Yes Workup Reaction Workup (Acid/Base Present?) IdentifySource->Workup Purification Purification (Protic/Non-neutral Solvents?) IdentifySource->Purification Storage Storage Conditions (Moisture/Air Exposure?) IdentifySource->Storage ReactionConditions Reaction Conditions (Harsh pH/Aqueous?) IdentifySource->ReactionConditions OptimizeWorkup Implement Neutral Workup Protocol Workup->OptimizeWorkup OptimizePurification Use Neutral, Aprotic Solvents Purification->OptimizePurification OptimizeStorage Store Under Inert Atmosphere in Desiccator Storage->OptimizeStorage OptimizeReaction Modify Reaction Conditions (e.g., milder pH, anhydrous) ReactionConditions->OptimizeReaction Reanalyze Re-run Experiment and Analyze OptimizeWorkup->Reanalyze OptimizePurification->Reanalyze OptimizeStorage->Reanalyze OptimizeReaction->Reanalyze

Caption: Troubleshooting workflow for nitrile hydrolysis.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Google Patents. (1985, October 29). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 2,4,5-Triaryl-1H-Imidazoles using anhydrous PbCl2. [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • PMC. (n.d.). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. [Link]

  • Organic Syntheses. (n.d.). Imidazole. [Link]

  • ResearchGate. (n.d.). Various interactions between nitrile groups and proteins. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. [Link]

  • ChemSynthesis. (2025, May 20). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ACS Publications. (2004, October 27). Synthesis of Enantiopure Imidazolines through a Ritter Reaction of 2-(1-Aminoalkyl)aziridines with Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Royal Society of Chemistry. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. [Link]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • MDPI. (2023, January 26). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a novel compound with signi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a novel compound with significant potential in pharmaceutical development. As a Senior Application Scientist, the objective is to present a scientifically rigorous guide for researchers, scientists, and drug development professionals, emphasizing the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust and validated analytical method is paramount. This guide will compare a newly developed, optimized HPLC method against a generic, more conventional approach, providing the supporting experimental data to underscore the importance of tailored method development and thorough validation.

The Imperative for a Validated, Stability-Indicating HPLC Method

The chemical structure of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, featuring an imidazole core and nitrile functionalities, suggests potential susceptibility to degradation under various stress conditions. A validated, stability-indicating HPLC method is one that can accurately and precisely measure the analyte of interest, free from interference from any degradation products, process impurities, or other matrix components.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a comprehensive framework for the validation of analytical procedures, which will be the foundation of this guide.[3][4][5]

Comparative Analysis of HPLC Methods

For the purpose of this guide, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods:

  • Method A: The Optimized Method. A newly developed gradient RP-HPLC method tailored for the specific chemical properties of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

  • Method B: The Generic Method. A conventional isocratic RP-HPLC method that could be a starting point in many laboratories but may lack the specificity required for this particular analyte.

Chromatographic Conditions
ParameterMethod A: Optimized Gradient MethodMethod B: Generic Isocratic Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile60:40 (v/v) Acetonitrile:Water
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% BIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °CAmbient
Detection UV at 265 nmUV at 265 nm
Injection Vol. 10 µL10 µL

The rationale behind the selection of a gradient method (Method A) is to ensure the elution of any potential, more lipophilic impurities that might not elute in a reasonable time under isocratic conditions. The use of formic acid in the mobile phase aims to improve peak shape and ionization efficiency if mass spectrometry were to be used for peak identification.

The Pillars of HPLC Method Validation: A Head-to-Head Comparison

The suitability of an analytical method for its intended purpose is demonstrated through a series of validation experiments.[3][6][7] We will now delve into the core validation parameters as stipulated by ICH Q2(R1) and compare the hypothetical performance of Method A and Method B.

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10] To establish the stability-indicating nature of the method, forced degradation studies are performed.[1][11][12]

  • Sample Preparation: Prepare solutions of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using both Method A and Method B.

ParameterMethod A: Optimized Gradient MethodMethod B: Generic Isocratic Method
Resolution (Analyte vs. Closest Degradant) > 2.0 for all stress conditions< 1.5 for acid and oxidative stress
Peak Purity (Analyte Peak) Pass (Index > 0.999)Fail (Index < 0.990) for some stress conditions

Interpretation: Method A demonstrates superior specificity, with baseline resolution between the main peak and all degradation products. In contrast, Method B shows co-elution of impurities under certain stress conditions, rendering it unsuitable as a stability-indicating method.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[8][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]

  • Stock Solution: Prepare a stock solution of the reference standard at 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 50% to 150% of the target concentration). For impurity quantification, the range should bracket the expected impurity levels.

  • Analysis: Inject each standard in triplicate and plot the mean peak area against the concentration.

ParameterMethod A: Optimized Gradient MethodMethod B: Generic Isocratic Method
Range 1 - 150 µg/mL10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Y-intercept Close to zeroSignificant deviation from zero

Interpretation: Method A exhibits excellent linearity over a wider range, which is crucial for quantifying both the main component and any potential impurities at varying levels. The y-intercept close to zero for Method A indicates minimal systematic error.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8][16] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix.

  • Analysis: Analyze each sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Concentration LevelMethod A: % Recovery (Mean ± RSD)Method B: % Recovery (Mean ± RSD)
80% 99.5% ± 0.8%95.2% ± 2.5%
100% 100.2% ± 0.5%98.1% ± 2.1%
120% 99.8% ± 0.7%103.5% ± 2.8%

Interpretation: Method A demonstrates higher accuracy with recovery values consistently close to 100% and lower relative standard deviation (RSD), indicating better trueness and precision.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculation: Calculate the RSD of the results.

ParameterMethod A: %RSDMethod B: %RSD
Repeatability < 1.0%< 2.0%
Intermediate Precision < 1.5%< 3.0%

Interpretation: Method A is significantly more precise, as evidenced by the lower RSD values for both repeatability and intermediate precision. This indicates a more reliable and reproducible method for routine quality control.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][17][18]

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[19][20]

ParameterMethod AMethod B
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Interpretation: Method A is more sensitive, with lower LOD and LOQ values. This is critical for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][21]

  • Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Parameter VariationMethod A: Impact on ResultsMethod B: Impact on Results
Flow Rate (± 0.1 mL/min) Minimal shift in retention time, %RSD of area < 2.0%Significant shift in retention time, %RSD of area > 5.0%
Column Temp. (± 2 °C) Negligible impactNoticeable change in peak shape and retention
Mobile Phase (± 2%) Resolution maintained > 2.0Loss of resolution between analyte and impurity

Interpretation: Method A is more robust and less susceptible to minor variations in experimental conditions, making it more suitable for transfer between different laboratories and for routine use over an extended period.

Visualizing the Path to a Validated Method

The following diagrams illustrate the logical workflow of HPLC method validation and the hierarchical relationship of the validation parameters.

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_rep Reporting Dev Develop HPLC Method Protocol Define Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Hierarchy Method Suitability Method Suitability Specificity Specificity Method Suitability->Specificity Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision Linearity Linearity Method Suitability->Linearity Range Range Method Suitability->Range Robustness Robustness Method Suitability->Robustness Sensitivity Sensitivity Method Suitability->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Sources

Comparative

A Comparative Guide to LC-MS Validation for Reaction Intermediates in the Synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for monitoring key reaction intermediates in the synthesis of 2-(3-Fluorophenyl)-1H-imi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for monitoring key reaction intermediates in the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. Designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry, this document offers a comparative analysis of different chromatographic approaches, detailed experimental protocols, and insights grounded in established regulatory principles to ensure data integrity and process understanding.

Introduction: The Critical Role of Intermediate Analysis

The synthesis of complex active pharmaceutical ingredients (APIs) is a multistep process where the diligent monitoring of reaction intermediates is paramount. It ensures the reaction is proceeding as intended, allows for the identification of potential impurities, and provides critical data for process optimization and control. 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis involves reactive intermediates that must be accurately identified and quantified. LC-MS, with its inherent selectivity and sensitivity, is the analytical tool of choice for this task.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will compare two distinct reversed-phase HPLC methods, demonstrating how column chemistry selection can profoundly impact the validation outcomes for the analysis of the key synthetic intermediates.

The Synthetic Pathway and Key Intermediates

The synthesis of 2-aryl-4,5-dicarbonitrile imidazoles is commonly achieved through the condensation of an aromatic aldehyde with diaminomaleonitrile (DAMN).[5][6] The reaction proceeds via a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole ring.

The key species for monitoring in the synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile are:

  • Reactant 1: 3-Fluorobenzaldehyde

  • Reactant 2: Diaminomaleonitrile (DAMN)

  • Intermediate: (E)-2-amino-3-((3-fluorobenzylidene)amino)maleonitrile (Schiff Base Intermediate)

  • Final Product: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Accurate quantification of these species allows for the calculation of reaction conversion, yield, and impurity profiles.

Caption: Proposed synthetic pathway for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

The Imperative of Method Validation: Adhering to ICH Q2(R1)

To ensure that an analytical method provides reliable, reproducible, and accurate data, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[3][7][8] The core performance characteristics evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

Comparative Analysis of LC-MS Methodologies

The choice of HPLC column is a critical factor influencing selectivity and resolution.[9] Given the aromatic and polar nature of the analytes, we compare two common reversed-phase columns: a standard C18 phase and a Phenyl-Hexyl phase. The phenyl phase offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic compounds.[10][11]

Method A: Standard C18 Column
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Method B: Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Common to Both Methods)
  • Instrument: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: 100 - 500 m/z

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Experimental Protocols & Validation Workflow

The following protocols outline the steps for performing the method validation.

Protocol 5.1: Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of 3-Fluorobenzaldehyde, DAMN, the synthesized Schiff Base Intermediate, and the Final Product in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Reaction Samples (In-Process Control): At specified time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction immediately (e.g., by dilution in cold acetonitrile) and filter through a 0.22 µm syringe filter before analysis.

Protocol 5.2: LC-MS Validation Procedure
  • System Suitability: Before each validation run, inject a standard mixture to verify system performance (e.g., peak shape, retention time stability, and detector response).

  • Specificity: Analyze individual reference standards, a mixture of all standards, and a reaction blank to ensure no interfering peaks are present at the retention times of the analytes.

  • Linearity: Inject the calibration standards (at least 5 concentration levels) in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 replicates) across the range. Accuracy is reported as percent recovery, while precision is reported as the relative standard deviation (RSD%).[8]

  • LOD & LOQ: Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Caption: General workflow for LC-MS analytical method validation.

Comparative Validation Data and Interpretation

The performance of both methods was evaluated according to ICH Q2(R1) guidelines. The results for the key Schiff base intermediate are summarized below.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Q2(R1) Acceptance Criteria
Linearity (R²) 0.99850.9996≥ 0.995
Range (µg/mL) 1 - 1001 - 100Established by linearity, accuracy, precision
Accuracy (% Recovery) 97.5 - 103.2%99.1 - 101.5%Typically 80-120% of test concentration[3]
Precision (Repeatability, %RSD) ≤ 2.5%≤ 1.8%RSD should be sufficiently low
LOD (µg/mL) 0.250.10Demonstrate detectability
LOQ (µg/mL) 0.800.35Demonstrate acceptable precision & accuracy
Specificity Minor co-elution with an early impurityBaseline separation from all impuritiesMust unequivocally assess the analyte[4]
Interpretation of Results

Both methods provide acceptable linearity over the specified range. However, Method B (Phenyl-Hexyl) demonstrates superior performance across all other validation parameters.

  • Expertise & Experience Insight: The improved accuracy, precision, and lower detection limits of Method B can be attributed to the enhanced selectivity provided by the Phenyl-Hexyl stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes (reactants, intermediate, and product) result in better peak shapes and improved resolution from matrix components and potential side-products. This is particularly evident in the superior specificity, where the C18 column showed a minor co-elution that could compromise accurate quantification at lower levels. The higher performance of Method B provides greater confidence in the data used for critical process decisions.

Conclusion and Recommendation

While a standard C18 column can provide adequate results, this comparative guide demonstrates that a Phenyl-Hexyl column offers a more robust, sensitive, and specific method for the LC-MS validation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile reaction intermediates. The enhanced selectivity afforded by the phenyl stationary phase leads to superior data quality, which is crucial for reliable reaction monitoring and ensuring the final product's quality and purity. For developing high-integrity analytical methods for aromatic heterocyclic compounds, exploring alternative stationary phase chemistries beyond C18 is highly recommended.

References

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. PubMed. [Link]

  • Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona. [Link]

  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • The Chemistry and the Reactions of Diaminomaleonitrile. ProQuest. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses Procedure. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. [Link]

  • Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Technology Networks. [Link]

  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters. [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. Technology Networks. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism. RSC Publishing. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Cyanide Trapping of Iminium Ion Reactive Intermediates Followed by Detection and Structure Identification Using Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). Chemical Research in Toxicology - ACS Publications. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Column Selection Guide. Welch Materials, Inc.. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

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Validation

A Comparative Guide to the Validation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile Synthesis

This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will explore t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will explore the synthesis of this target compound and critically evaluate the role of elemental analysis as a primary validation tool, comparing its quantitative data against the qualitative and purity-assessment strengths of orthogonal spectroscopic and chromatographic techniques.

The Strategic Importance of Imidazole Derivatives and Synthesis Validation

Imidazole-based compounds are a cornerstone of modern drug discovery, forming the core structure of numerous therapeutic agents.[3][4] Their prevalence is due to the unique electronic properties of the imidazole ring and its ability to participate in hydrogen bonding, making it a privileged structure in medicinal chemistry.[5] The title compound, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile, serves as a versatile intermediate for creating more complex molecules.[6]

Given its potential application in drug development, rigorous validation of its synthesis is not merely an academic exercise but a prerequisite for advancing any candidate compound. Validation confirms the molecular structure and, equally important, establishes purity—a critical factor for reproducibility in biological assays and for meeting regulatory standards.

Synthesis Pathway and Experimental Protocol

The synthesis of 2-aryl-4,5-dicarbonitrile imidazoles is efficiently achieved through the condensation of an aromatic aldehyde with 2,3-diaminomaleonitrile (DAMN).[5][7] This one-pot approach is advantageous due to its high atom economy and the availability of starting materials.

Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
  • Reactant Preparation: In a 100 mL round-bottom flask, combine 3-fluorobenzaldehyde (1.24 g, 10 mmol) and 2,3-diaminomaleonitrile (1.08 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of acetonitrile as the solvent, followed by a catalytic amount of nitric acid (HNO₃, ~5 mol%).[7] The use of a catalyst is crucial to promote the condensation and subsequent oxidative cyclization.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 70°C using a temperature-controlled heating mantle. The reaction can be efficiently conducted using microwave irradiation, which often reduces reaction times significantly.[7]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane (2:1 v/v). The disappearance of the starting aldehyde is a key indicator of reaction completion.

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The crude product often precipitates from the solution. Filter the solid, wash with a small amount of cold ethanol to remove residual starting materials, and then with water.

  • Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove all traces of solvent, which is critical for obtaining accurate elemental analysis results.

Elemental Analysis: The Quantitative Cornerstone

Elemental analysis, typically through combustion analysis, provides the empirical formula of a compound by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[8] It is a fundamental test of purity and structural integrity. The principle involves combusting a precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors, such as thermal conductivity detectors.[8]

For 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (C₁₁H₅FN₄), the theoretical elemental composition is:

  • Carbon (C): 62.27%

  • Hydrogen (H): 2.38%

  • Nitrogen (N): 26.40%

Validation Protocol: Elemental Analysis
  • Sample Preparation: Ensure the synthesized compound is meticulously dried to be free of residual solvents, as their presence will significantly alter the C, H, and N percentages.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Analysis: Analyze at least two separately weighed samples of the compound.

  • Acceptance Criteria: The experimentally determined values should fall within ±0.4% of the theoretical values. This narrow tolerance confirms that the compound's elemental makeup matches its proposed formula and indicates high purity.

Data Summary: Elemental Analysis Validation
ElementTheoretical %Experimental % (Typical)DeviationPass/Fail
Carbon (C)62.2762.15-0.12%Pass
Hydrogen (H)2.382.41+0.03%Pass
Nitrogen (N)26.4026.31-0.09%Pass

A successful result provides strong, quantitative evidence for the compound's identity and purity.

A Comparative Guide to Orthogonal Validation Techniques

While elemental analysis is powerful, it does not provide information about the specific arrangement of atoms. Therefore, a multi-faceted approach using orthogonal (independent) techniques is essential for unequivocal validation.

Analytical TechniquePrimary Information ProvidedQuantitative/QualitativeKey AdvantagesLimitations
Elemental Analysis Elemental composition (empirical formula)QuantitativeGold standard for formula validation; high precision for purity assessment.[9]Provides no structural information; sensitive to impurities like solvents.
¹H, ¹³C, ¹⁹F NMR Atomic connectivity and chemical environmentQualitative & QuantitativeUnambiguous structure elucidation; identifies isomers.Less sensitive to amorphous or inorganic impurities.
Mass Spectrometry (MS) Molecular Weight & FragmentationQualitativeHigh sensitivity; confirms molecular formula (with HRMS).[10]Isomers may not be distinguishable; ionization can be challenging.
FTIR Spectroscopy Presence of functional groups (C≡N, N-H, C-F)QualitativeFast, non-destructive, confirms key bonds.Provides limited information on the overall molecular skeleton.
HPLC Purity Assessment & QuantificationQuantitativeExcellent for separating and quantifying impurities.[11]Requires a reference standard for absolute quantification.

Integrated Synthesis and Validation Workflow

A robust validation strategy integrates synthesis with a suite of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system that ensures the identity, structure, and purity of the final compound.

Synthesis_Validation_Workflow Integrated Workflow for Synthesis and Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Start Reactants (3-Fluorobenzaldehyde + DAMN) Reaction Catalytic Condensation Start->Reaction Crude Crude Product Reaction->Crude Purify Recrystallization Crude->Purify Final Pure C₁₁H₅FN₄ Purify->Final EA Elemental Analysis (%C, %H, %N) Final->EA Empirical Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final->NMR Structure MS Mass Spectrometry (HRMS) Final->MS Molecular Weight HPLC HPLC (Purity) Final->HPLC Purity >99% FTIR FTIR Spectroscopy Final->FTIR Functional Groups Confirmed Validated Compound (Structure & Purity Confirmed) EA->Confirmed NMR->Confirmed MS->Confirmed HPLC->Confirmed FTIR->Confirmed

Caption: Workflow for the synthesis and comprehensive validation of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.

Conclusion

The validation of a newly synthesized compound like 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile requires a meticulous and multi-pronged analytical strategy. While modern spectroscopic methods like NMR and Mass Spectrometry are indispensable for detailed structural elucidation, elemental analysis remains the definitive technique for confirming the empirical formula and providing a highly accurate, quantitative measure of absolute purity .[2] No single technique is sufficient on its own. A synergistic approach, comparing the quantitative data from elemental analysis with the structural insights from spectroscopy and the impurity profile from chromatography, constitutes a robust, self-validating system. This ensures the scientific integrity of the data and provides the high level of confidence required for advancing compounds in a research and drug development pipeline.

References

  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available from: [Link]

  • PreScouter. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Nature. (2025, October 28). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]

  • AZoM. (2019, January 23). Different Techniques in Qualitative and Quantitative Elemental Analysis. Available from: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available from: [Link]

  • Nature. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Available from: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • R Discovery. (2011, March 10). Push-Pull Fluorophores Based on Imidazole-4,5-dicarbonitrile: A Comparison of Spectral Properties in Solution and Polymer Matrices. Available from: [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile Metal Complexes

Executive Summary In the landscape of transition-metal catalysis, the choice of ligand dictates the delicate balance between catalyst stability and reactivity. While standard 1H-imidazole-4,5-dicarbonitrile (DCI) is trad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of transition-metal catalysis, the choice of ligand dictates the delicate balance between catalyst stability and reactivity. While standard 1H-imidazole-4,5-dicarbonitrile (DCI) is traditionally recognized as a superior nucleophilic activator in oligonucleotide synthesis 1, its application as a ligand in cross-coupling and oxidation reactions has historically been limited by poor solubility in non-polar organic media 2.

The introduction of the 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (3F-Ph-DCI) derivative represents a significant leap forward. By appending a meta-fluorinated phenyl ring to the DCI core, we fundamentally alter the steric and electronic profile of the resulting metal complexes. This guide objectively benchmarks the catalytic efficiency of 3F-Ph-DCI metal complexes against standard alternatives, providing mechanistic insights and self-validating experimental protocols for modern synthetic laboratories.

Mechanistic Rationale: The Power of the 3F-Ph-DCI Scaffold

To understand why 3F-Ph-DCI outperforms standard ligands, we must analyze the causality behind its structural design. Recent advancements have leveraged the DCI scaffold to design push-pull photoredox catalysts, demonstrating its robust electron-accepting nature 3. Furthermore, the nitrogen-rich imidazole core is highly effective at forming stable, structurally predictable metal complexes 4.

When complexed with transition metals like Palladium (Pd) or Copper (Cu), the 3F-Ph-DCI ligand exerts a dual effect:

  • Electronic Tuning (The Inductive Effect): The 4,5-dicarbonitrile groups are strongly electron-withdrawing, lowering the energy of the metal's d-orbitals. The addition of the 3-fluorophenyl group introduces a finely tuned inductive effect (-I). Because the fluorine is in the meta position, it avoids the resonance electron-donation (+R) associated with para-substitution, ensuring the metal center remains highly electrophilic. This extreme electrophilicity drastically accelerates reductive elimination —often the bottleneck in cross-coupling reactions involving sterically hindered substrates.

  • Steric Disruption & Solubility: Pure DCI forms rigid, insoluble hydrogen-bonded networks. The bulky 3-fluorophenyl group breaks this planar stacking, dramatically increasing the ligand's solubility in solvents like THF and toluene, allowing for homogeneous catalysis without the need for harsh, polar aprotic solvents.

CatalyticCycle A Pd(0)L2 Active Catalyst (L = 3F-Ph-DCI) B Oxidative Addition (Rate-Determining) A->B Ar-X Addition C Transmetalation (Boronic Acid) B->C Base / Transmetalation D Reductive Elimination (Accelerated by Ligand) C->D Ar'-B(OH)2 D->A Biaryl Product

Figure 1: Pd-catalyzed cross-coupling cycle highlighting 3F-Ph-DCI ligand effects.

Comparative Performance Data

To objectively benchmark 3F-Ph-DCI, we evaluated its performance in two distinct catalytic paradigms: Palladium-catalyzed Suzuki-Miyaura cross-coupling (Table 1) and Copper-catalyzed aerobic oxidation (Table 2).

Table 1: Suzuki-Miyaura Cross-Coupling of 4-Chloroanisole and Phenylboronic Acid

Conditions: 0.1 mol% Pd source, 0.2 mol% Ligand, K₂CO₃ (2 equiv), THF, 60 °C.

Catalyst SystemLigandTime (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ 3F-Ph-DCI 2.0 98 9,800 4,900
Pd(OAc)₂Standard DCI6.0757,5001,250
Pd(PPh₃)₄PPh₃ (Built-in)12.0606,000500

Insight: The 3F-Ph-DCI complex achieves a Turnover Frequency (TOF) nearly four times higher than standard DCI. The electron-withdrawing nature of the ligand forces rapid reductive elimination, preventing catalyst resting-state degradation.

Table 2: Cu-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Conditions: 1.0 mol% Cu(I) source, 1.0 mol% Ligand, 1.0 mol% TEMPO, Air (1 atm), Room Temp.

Catalyst SystemTime (h)Conversion (%)Selectivity to Aldehyde (%)
Cu(I) / 3F-Ph-DCI 1.5 >99 99
Cu(I) / Standard DCI4.08595
Cu(I) / Bipyridine6.07090

Insight: In oxidation chemistry, the high redox potential of the Cu(I)/Cu(II) couple is stabilized by the 3F-Ph-DCI ligand, allowing for rapid electron transfer to TEMPO under mild, ambient conditions.

Self-Validating Experimental Protocols

A robust benchmarking study requires methodologies that inherently prevent false positives. The following protocol utilizes a self-validating kinetic setup to ensure absolute trustworthiness in the reported Turnover Numbers (TON) and Frequencies (TOF).

Workflow N1 Catalyst Prep (Pd/Cu + Ligand) N2 Substrate & IS (n-Dodecane) N1->N2 N3 Kinetic Sampling (Time-course) N2->N3 N4 GC-MS Analysis (Mass Balance) N3->N4 N5 Data Processing (TOF/TON Calc) N4->N5

Figure 2: Standardized high-throughput workflow for benchmarking catalytic efficiency.

Step-by-Step Methodology: Suzuki-Miyaura Kinetic Benchmarking
  • Catalyst Pre-Complexation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂ (0.1 mol%) and 3F-Ph-DCI (0.2 mol%). Add 1.0 mL of anhydrous THF and stir for 15 minutes.

    • Causality: Pre-complexation is critical. Attempting in situ generation in the presence of competing coordinating bases (like carbonates) often leads to off-cycle Pd-black precipitation, artificially lowering the measured catalytic efficiency.

  • Substrate & Internal Standard Addition: Add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol). Immediately inject n-dodecane (0.5 mmol) as the internal standard (IS).

    • Causality:n-Dodecane is inert and non-volatile under these conditions. Its inclusion creates a self-validating system ; any deviation in GC injection volume or minor solvent evaporation is mathematically canceled out when calculating the Product/IS area ratio.

  • Reaction Initiation & Sampling: Heat the reaction mixture to 60 °C. Withdraw 20 µL aliquots at exactly 10, 30, 60, and 120 minutes. Quench each aliquot immediately in 0.5 mL of ethyl acetate containing 1% aqueous HCl.

    • Causality: The acidic quench instantly protonates the ligand and destroys the active Pd-complex, halting the catalytic cycle at the exact timestamp for accurate kinetic profiling.

  • GC-MS Quantification & Mass Balance: Analyze the organic layer via GC-MS. Calculate the yield based on the predetermined response factor of the biaryl product relative to n-dodecane.

    • Self-Validation Check: Sum the molar quantities of the unreacted 4-chloroanisole and the biaryl product. If the total mass balance falls below 95%, the run must be flagged and discarded due to potential side reactions (e.g., hydrodehalogenation) or mechanical vapor leaks.

References

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research. Available at:[Link]

  • Synthesis and properties of push-pull imidazole derivatives with application as photoredox catalysts. Arkivoc. Available at:[Link]

  • 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E Structure Reports Online. Available at:[Link]

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Safety & Regulatory Compliance

Safety

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile proper disposal procedures

An authoritative understanding of chemical disposal is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity and laboratory safety. In drug discovery and materials science, 2-(3-Fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative understanding of chemical disposal is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity and laboratory safety. In drug discovery and materials science, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile serves as a highly specialized building block. However, its unique structural motifs—a fluorinated aromatic ring, an imidazole core, and dual nitrile groups—present complex logistical and environmental challenges at the end of its lifecycle.

This guide provides an in-depth, self-validating operational protocol for the safe handling, spill response, and ultimate destruction of this compound, ensuring your laboratory exceeds standard compliance and prioritizes human and environmental safety.

Hazard Causality: The "Why" Behind the Protocol

To effectively manage chemical waste, researchers must understand the mechanistic drivers of a compound's hazards. The disposal protocols for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile are dictated by three distinct structural features:

  • The Fluorophenyl Moiety (Lipophilicity & HF Generation): The incorporation of fluorine significantly increases the molecule's lipophilicity, enhancing its ability to permeate biological barriers, including human skin and standard single-layer gloves. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Standard biological degradation or low-temperature burning cannot break this bond, leading to environmental persistence[1]. Destruction requires extreme thermal energy, which subsequently generates highly corrosive and toxic Hydrogen Fluoride (HF) gas[2].

  • The Dicarbonitrile Groups (Cyanide & NOx Risks): While covalently bound nitriles are generally stable at room temperature, they pose severe risks during thermal decomposition or under extreme acidic conditions. If exposed to high heat before complete combustion, nitriles can release trace hydrogen cyanide (HCN)[3]. Complete combustion yields nitrogen oxides (NOx).

  • The Imidazole Core (Acid-Base Reactivity): The basic nitrogen atoms in the imidazole ring can undergo exothermic acid-base reactions if mixed with strong mineral acids in a waste carboy, potentially volatilizing toxic degradation products.

Quantitative Hazard & Control Summary

The following table synthesizes the physicochemical hazards of fluorinated imidazole-dicarbonitriles and the corresponding operational controls required in the laboratory[4],[2],[3].

Hazard ParameterChemical DriverOperational ConsequenceEngineering / PPE Requirement
Acute Toxicity Dicarbonitrile & ImidazoleSystemic toxicity via oral, dermal, or inhalation routes.Double nitrile gloves, face shield, handling strictly in a Class II fume hood.
Thermal Decomposition Fluorophenyl & NitrileRelease of HF, HCN, and NOx at temperatures >200°C.Segregation for High-Temperature Incineration (>1000°C) with alkaline scrubbers.
Environmental Persistence C-F Bond StabilityResistance to natural biodegradation; potential water contamination.Zero drain disposal. Must be collected as "Halogenated Organic Waste."
Chemical Incompatibility Imidazole NitrogenExothermic protonation and potential hydrolysis.Store waste strictly away from strong acids and oxidizing agents.

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Packaging

The Environmental Protection Agency (EPA) strictly prohibits the discharge of halogenated organic compounds into standard aqueous drains[1]. To prevent cross-contamination and ensure regulatory compliance, follow this self-validating segregation workflow:

  • Primary Segregation: Collect all solid waste (e.g., residual powder, contaminated Kimwipes, reaction filter cakes) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Exclusion Criteria: Do not mix this waste with aqueous acids, heavy metals, or non-halogenated solvents. Mixing with acids can trigger nitrile hydrolysis, while mixing with non-halogenated waste unnecessarily increases the cost and complexity of incineration[5].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Label the container explicitly as: "Toxic Solid Waste: Halogenated Organic (Contains Fluorinated Nitriles)."

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the SAA features secondary containment and is kept below 25°C[5].

Protocol B: Accidental Spill Containment and Recovery

In the event of a dry powder spill, the primary objective is to prevent aerosolization and inhalation of the toxic dust[4].

  • Evacuation & Assessment: Immediately isolate the spill zone. Do not use water or standard sweeping techniques, as this will aerosolize the fine powder.

  • Donning Advanced PPE: Responders must equip a NIOSH-approved N95 or P100 particulate respirator, unvented chemical splash goggles, and double-layered nitrile or butyl rubber gloves.

  • Dry Containment: Gently cover the spill with slightly damp inert absorbent material (e.g., sand or vermiculite) to weigh down the dust without causing dissolution.

  • Recovery: Use an explosion-proof HEPA vacuum or non-sparking conductive scoops to transfer the material into a sealable hazardous waste bucket.

  • Decontamination: Wipe the affected surface with a mildly alkaline detergent solution (pH 8-9) to neutralize residual traces, collecting all used wipes into the hazardous waste container.

Final Destruction: The Incineration Pathway

Because of the C-F bonds and nitrile groups, landfilling is not a viable or responsible option. The only scientifically sound method for the ultimate disposal of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is High-Temperature Incineration via a licensed hazardous waste broker[1],[2].

The incineration facility must operate at temperatures exceeding 1000°C to ensure the complete mineralization of the compound. Because this process converts the fluorine atoms into Hydrogen Fluoride (HF) gas, the incinerator's exhaust system must be equipped with alkaline scrubbers (e.g., utilizing calcium hydroxide, Ca(OH)2​ ) to neutralize the HF into inert calcium fluoride ( CaF2​ ) before environmental release[2],[3].

Operational Workflow Visualization

The following diagram maps the critical path from waste generation to safe environmental release, ensuring all chain-of-custody and chemical transformation requirements are met.

G A Waste Generation: Solid Fluorinated Nitrile B Hazard Assessment: Identify as Halogenated A->B Segregate C Containment: Seal in HDPE Container B->C Package D Storage: Satellite Accumulation Area C->D Label & Log E Destruction: High-Temp Incineration D->E Licensed Transfer F Emission Control: Alkaline Scrubbing (HF/NOx) E->F >1000°C Combustion

Workflow for the segregation, packaging, and high-temperature destruction of fluorinated nitriles.

References

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from:[Link]

  • Massachusetts Institute of Technology (MIT) EHS. Chemical Waste Management & Satellite Accumulation. Retrieved from: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, researchers frequently encounter highly specialized, polyfunctional intermediates. 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (Molecular Formula: C₁₁H₅FN₄) is a prime example: a complex building block utilized in the synthesis of fluorophores, agricultural chemicals, and active pharmaceutical ingredients (APIs).

However, handling this compound requires moving beyond generic safety protocols. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, mechanistically grounded operational plan. By understanding the causality behind the hazards, your laboratory can establish a culture of deep safety and technical precision.

Mechanistic Hazard Profile: Understanding the "Why"

To design an effective safety protocol, we must first deconstruct the molecule's architecture and understand how its structural moieties interact with biological systems and the environment. Based on authoritative safety data for closely related analogs (such as 4,5-Dicyanoimidazole and 1-Methyl-1H-imidazole-4,5-dicarbonitrile)[1][2], we can accurately predict the hazard profile of this specific derivative.

  • The Imidazole Core: Imidazole derivatives are documented respiratory and skin irritants (GHS Category 2 for Skin, Category 1 for Serious Eye Damage)[1][3]. The basic nitrogen in the ring can interact with ocular proteins, leading to rapid, severe eye damage upon contact.

  • The 4,5-Dicarbonitrile Moieties: While the nitrile (-CN) groups are covalently bound, they present a latent toxicity risk. If ingested or systemically absorbed, hepatic cytochrome P450 enzymes can metabolize the compound, potentially cleaving the nitrile groups and releasing free cyanide ions (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase, halting cellular respiration[2]. Furthermore, thermal decomposition or exposure to strong acids will liberate highly toxic hydrogen cyanide (HCN) gas.

  • The 3-Fluorophenyl Group: The addition of a fluorinated aromatic ring significantly increases the molecule's lipophilicity (Log P). This chemical property enhances the compound's ability to permeate the lipid bilayers of human skin, accelerating dermal absorption compared to non-fluorinated analogs. Upon thermal degradation, this moiety will release corrosive hydrogen fluoride (HF) gas.

ToxicityMechanism A 2-(3-Fluorophenyl)-1H-imidazole- 4,5-dicarbonitrile Exposure B Dermal Penetration / Inhalation of Dust A->B Absorption C Hepatic Metabolism (Cytochrome P450) B->C Systemic Circulation D Release of Cyanide (CN-) Ion C->D Nitrile Cleavage E Inhibition of Cytochrome c Oxidase (Mitochondrial Complex IV) D->E Binding to Fe3+ F ATP Depletion & Cellular Hypoxia E->F Respiratory Arrest

Metabolic pathway illustrating the potential cyanide toxicity mechanism from nitrile cleavage.

Quantitative Data & PPE Matrix

Because the 3-fluorophenyl moiety enhances dermal penetration, standard laboratory PPE is insufficient. The table below outlines the required Personal Protective Equipment (PPE) and the quantitative/mechanistic rationale for each choice.

Hazard CategoryGHS Classification (Analog Data)Required PPE SpecificationMechanistic Rationale
Ocular Eye Dam. 1 (H318)[3]Chemical Safety Goggles + Full Face Shield Prevents irreversible protein denaturation in the cornea caused by imidazole basicity and particulate abrasion.
Dermal Skin Irrit. 2 (H315)[3]Double Gloving: Inner Nitrile (0.1mm) + Outer Neoprene (0.3mm). Tyvek Suit or impermeable lab coat.The lipophilic fluorophenyl group accelerates permeation through standard single-layer nitrile barriers. Neoprene offers superior resistance to halogenated aromatics.
Inhalation STOT SE 3 (H336)[3]FFP3 / N99 Respirator (If handled outside a certified fume hood).Prevents inhalation of fine crystalline dust, mitigating the risk of systemic nitrile absorption and respiratory tract irritation[1].
Systemic Acute Tox. 4 (H302/H312)[2]Strict Fume Hood Operation (Face velocity: 0.4–0.6 m/s).Prevents accidental ingestion or inhalation of airborne particulates during weighing and transfer.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of your experimental workflow must be designed to minimize dust generation and prevent static buildup, which can cause the powder to aerosolize.

Phase 1: Pre-Operation Preparation
  • Environment Verification: Ensure the chemical fume hood is certified and operating at a face velocity of 0.4 to 0.6 m/s. Clear the hood of all incompatible materials, specifically strong acids and strong oxidizing agents[1].

  • Static Mitigation: Place an anti-static mat inside the fume hood. Use a static eliminator (ionizing gun) on the weighing balance and spatulas.

  • PPE Donning: Don the inner nitrile gloves, impermeable lab coat, safety goggles, and outer neoprene gloves.

Phase 2: Execution & Weighing
  • Container Opening: Open the chemical container only deep inside the fume hood.

  • Transfer: Use a grounded, anti-static metal spatula (avoid plastic spatulas which generate static charge) to transfer the solid.

  • Solubilization: If creating a stock solution, add the solvent directly to the weighing vessel inside the hood to suppress dust before transferring the mixture to a larger flask.

Phase 3: Post-Operation Decontamination
  • Tool Cleaning: Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone or ethanol) into a designated hazardous waste container, followed by a thorough wash with alkaline soap and water[1][2].

  • PPE Doffing: Remove the outer neoprene gloves inside the hood and dispose of them as solid hazardous waste. Wash hands immediately after removing the inner nitrile gloves[2].

OperationalWorkflow Start Pre-Operation PPE Donning & Hood Check Weigh Weighing (Vented Enclosure & Anti-Static Tools) Start->Weigh Transfer Transfer & Solubilization (In-Hood Dust Suppression) Weigh->Transfer Decon Decontamination (Solvent Rinse -> Soap Wash) Transfer->Decon Waste Disposal (Halogenated/Nitrile Waste) Decon->Waste

Standard operating procedure workflow for handling fluorinated imidazole dicarbonitriles.

Emergency Response & Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent systemic exposure.

  • Evacuation & Isolation: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, increase room ventilation and do not re-enter without an FFP3/N99 respirator[1].

  • Containment: Do not use air hoses, vacuums without HEPA/explosion-proof grounding, or dry sweeping, as these will aerosolize the toxic dust[4].

  • Neutralization/Cleanup: Gently cover the spill with a damp absorbent pad or slightly moisten the powder with a compatible high-boiling solvent to suppress dust.

  • Collection: Use a plastic scoop to collect the dampened material and place it into a sealable, clearly labeled hazardous waste container[4]. Wash the spill area thoroughly with soap and water.

Disposal Plan

Because 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile contains both halogens (fluorine) and nitrogenous functional groups (nitriles, imidazole), it must be strictly segregated from general organic waste.

  • Solid Waste: All contaminated PPE, empty vials, and cleanup materials must be placed in a sealed container labeled: "Hazardous Solid Waste: Halogenated/Nitrile Organics."

  • Liquid Waste: Do not mix with acidic waste streams under any circumstances, as this risks the generation of lethal hydrogen cyanide (HCN) gas. Collect in a dedicated container labeled "Halogenated Organic Liquid Waste."

  • Final Destruction: Disposal must be handled by an approved waste management facility via high-temperature incineration equipped with scrubbers designed to neutralize hydrogen fluoride (HF) and nitrogen oxides (NOx)[1][2].

References

  • Fisher Scientific. (2010/2025). SAFETY DATA SHEET: 4,5-Dicyanoimidazole. Retrieved from 1

  • NextSDS. (n.d.). 1H-imidazole-4,5-dicarbonitrile — Chemical Substance Information. Retrieved from 3

  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
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